molecular formula C13H14N2O2 B183241 Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate CAS No. 81153-63-1

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Cat. No.: B183241
CAS No.: 81153-63-1
M. Wt: 230.26 g/mol
InChI Key: XAKCPDKGPSNLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-methyl-2-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)14-15(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKCPDKGPSNLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372622
Record name Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81153-63-1
Record name Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate, a key heterocyclic compound with applications in pharmaceuticals and agrochemicals. This document details the primary starting materials, experimental methodologies, and reaction mechanisms, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction and Core Synthetic Strategy

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis and related methodologies being the most prevalent. For the target molecule, this compound, the most direct and efficient pathway involves a two-step process commencing with the formation of a key intermediate, followed by a cyclization reaction.

The primary starting materials for this synthesis are:

  • Phenylhydrazine: Provides the N1-phenyl and N2 atoms of the pyrazole ring.

  • Ethyl 2-cyano-3-oxobutanoate or a similar 1,3-dicarbonyl compound: Provides the carbon backbone of the pyrazole ring, including the methyl group at C3 and the ethyl carboxylate group at C5.

The overall synthetic strategy is a cyclocondensation reaction, where the phenylhydrazine reacts with the 1,3-dicarbonyl compound to form a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of water to yield the final pyrazole product.

Primary Synthetic Pathway: Starting Materials and Mechanism

The most direct route to this compound involves the reaction of phenylhydrazine with an appropriate β-ketoester that already contains the required functional groups. A highly relevant precursor is an ethyl 3-oxobutanoate derivative with a leaving group or a reactive group at the 2-position, which facilitates cyclization.

A key intermediate in a closely related and well-documented synthesis is Ethyl 2-(phenylhydrazono)-3-oxobutanoate . This compound is synthesized by reacting the diazonium salt of aniline with ethyl acetoacetate.[1] The subsequent intramolecular cyclization of this hydrazone yields the target pyrazole.

Logical Relationship of the Synthetic Pathway

G cluster_0 Step 1: Formation of Hydrazono Intermediate cluster_1 Step 2: Cyclization Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO2, HCl Intermediate Ethyl 2-(phenylhydrazono)-3-oxobutanoate Diazonium->Intermediate EAA Ethyl Acetoacetate EAA->Intermediate Sodium Acetate FinalProduct This compound Intermediate_ref Ethyl 2-(phenylhydrazono)-3-oxobutanoate Intermediate_ref->FinalProduct Acid or Heat (-H2O)

Caption: Two-step synthesis of the target compound.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of the key intermediate and its subsequent cyclization.

3.1. Synthesis of Key Intermediate: Ethyl 2-(phenylhydrazono)-3-oxobutanoate

This protocol is adapted from the synthesis of analogous compounds.[1]

Materials:

  • Aniline

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl Acetoacetate

  • Sodium Acetate

  • Ethanol

  • Water

  • Ice

Procedure:

  • Dissolve aniline (0.01 mol) in dilute hydrochloric acid (10 ml).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a cold aqueous solution of sodium nitrite (0.02 mol) dropwise to the aniline solution while maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.

  • In a separate flask, prepare a cold solution of ethyl acetoacetate (0.05 mol) and an excess of sodium acetate in a mixture of ethanol and water.

  • Filter the cold diazonium salt solution into the ethyl acetoacetate solution with vigorous stirring.

  • A yellow solid, Ethyl 2-(phenylhydrazono)-3-oxobutanoate, will precipitate.

  • Maintain the reaction mixture at a low temperature for a further 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water, and dry.

  • The crude product can be recrystallized from ethanol to obtain a pure yellow solid.

3.2. Synthesis of this compound via Cyclization

The cyclization of the hydrazono intermediate is a classic step in pyrazole synthesis, often achieved through heating in a suitable solvent, sometimes with an acid catalyst.

Materials:

  • Ethyl 2-(phenylhydrazono)-3-oxobutanoate

  • Glacial Acetic Acid or Ethanol

Procedure:

  • Suspend or dissolve the Ethyl 2-(phenylhydrazono)-3-oxobutanoate intermediate in a suitable solvent such as glacial acetic acid or ethanol.

  • Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product crystallizes out upon cooling, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Alternative Synthetic Route: The Knorr Pyrazole Synthesis

An alternative, though less direct, route involves the initial synthesis of 3-methyl-1-phenyl-5-pyrazolone, a common intermediate, from the reaction of ethyl acetoacetate and phenylhydrazine.[2][3][4] This pyrazolone can then, in principle, be converted to the target ester, for example, through activation of the 5-position followed by carboxylation.

Experimental Workflow for 3-methyl-1-phenyl-5-pyrazolone

G Start Ethyl Acetoacetate + Phenylhydrazine Reflux Reflux in Solvent (e.g., Ethanol or Acetic Acid) Start->Reflux Cool Cool Reaction Mixture Reflux->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize from Dilute Ethanol Filter->Recrystallize Product Pure 3-methyl-1-phenyl-5-pyrazolone Recrystallize->Product

Caption: Workflow for the synthesis of the pyrazolone intermediate.

Quantitative Data

The yield of pyrazole synthesis is highly dependent on the specific reaction conditions and the purity of the starting materials. Below is a summary of typical conditions and reported yields for the synthesis of the core pyrazolone structure, which is indicative of the efficiency of the initial cyclocondensation step.

Starting Material 1Starting Material 2SolventCatalyst/ConditionsReaction TimeYield (%)Reference
Ethyl AcetoacetatePhenylhydrazineMethanolHCl to pH 5.4-7.5, then neutral; 50-90°C6-10 hoursHigh (not specified)[5]
Ethyl AcetoacetatePhenylhydrazineNone (Solvent-free)80°C then 90°C1.5 hours~100%[2]
Ethyl AcetoacetatePhenylhydrazineDilute EthanolRefluxNot specifiedGood (not specified)[3]

Conclusion

The synthesis of this compound is most directly achieved through a two-step process involving the formation of an Ethyl 2-(phenylhydrazono)-3-oxobutanoate intermediate from aniline and ethyl acetoacetate, followed by an acid-catalyzed or thermal cyclization. This method offers a clear and efficient pathway to the desired product. The more traditional Knorr synthesis provides a robust route to the core 3-methyl-1-phenyl-5-pyrazolone structure, which can serve as a versatile intermediate for further functionalization. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important pyrazole derivative.

References

An In-depth Technical Guide to the NMR Characterization of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document outlines the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral data, provides a detailed experimental protocol for acquiring such data, and includes visualizations to aid in the understanding of the molecular structure and analytical workflow.

Molecular Structure and Expected NMR Resonances

This compound possesses a substituted pyrazole core, an aromatic five-membered ring with two adjacent nitrogen atoms.[3][4] The substituents—a phenyl group at the N1 position, a methyl group at the C3 position, and an ethyl carboxylate group at the C5 position—each contribute unique signals to the NMR spectrum, allowing for the unambiguous elucidation of its structure.

Based on the analysis of similar pyrazole derivatives, the following sections detail the anticipated chemical shifts for each part of the molecule.[4][5][6]

¹H and ¹³C NMR Data

The following tables summarize the expected quantitative NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal. Coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Pyrazole-H (C4-H)6.5 - 7.0Singlet1HN/A
Phenyl-H (ortho)7.7 - 7.9Multiplet2H
Phenyl-H (meta, para)7.3 - 7.5Multiplet3H
Pyrazole-CH₃ (C3-CH₃)2.2 - 2.4Singlet3HN/A
Ethyl-CH₂ (Ester)4.2 - 4.4Quartet2H~7.1
Ethyl-CH₃ (Ester)1.2 - 1.4Triplet3H~7.1

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
C=O (Ester)160 - 165
Pyrazole-C5145 - 150
Pyrazole-C3140 - 145
Phenyl-C (ipso)135 - 140
Phenyl-C (ortho, meta, para)120 - 130
Pyrazole-C4105 - 110
Ethyl-CH₂ (Ester)60 - 65
Pyrazole-CH₃10 - 15
Ethyl-CH₃ (Ester)10 - 15

Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for the NMR characterization of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized and purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • The sample is inserted into the magnet, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Spectral Width: Set to approximately 15 ppm, centered around 5-6 ppm.

  • Acquisition Time: Typically 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: Set to approximately 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the solvent peak or the internal standard.

Visualizations

To further clarify the relationships between the molecular structure and the NMR data, as well as the analytical workflow, the following diagrams are provided.

molecular_structure cluster_pyrazole Pyrazole Core cluster_substituents Substituents C3 C3 N2 N2 C3->N2 CH3 CH3 C3->CH3 at C3 C4 C4 C4->C3 C5 C5 C5->C4 COOEt COOEt C5->COOEt at C5 N1 N1 N1->C5 Phenyl Phenyl N1->Phenyl at N1 N2->N1

Figure 1: Molecular structure of this compound.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Structural Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup weigh Weigh Compound weigh->dissolve acquire_H1 Acquire ¹H NMR setup->acquire_H1 acquire_C13 Acquire ¹³C NMR setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase & Baseline Correction ft->phase integrate Integration & Referencing phase->integrate assign Assign Signals integrate->assign elucidate Elucidate Structure assign->elucidate

Figure 2: Experimental workflow for NMR characterization.

data_interpretation cluster_data NMR Data cluster_info Structural Information cluster_structure Final Structure chem_shift Chemical Shift (δ) environment Chemical Environment chem_shift->environment coupling Coupling Constant (J) connectivity Proton Connectivity coupling->connectivity integration Integration proton_ratio Relative Proton Ratio integration->proton_ratio final_structure Confirmed Structure environment->final_structure connectivity->final_structure proton_ratio->final_structure

Figure 3: Logical relationship of NMR data interpretation.

References

"physical and chemical properties of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes available information on closely related analogues and the broader class of pyrazole derivatives to present a thorough profile.

Chemical Identity and Structure

This compound belongs to the pyrazole class of heterocyclic compounds, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. The structure of this compound features a phenyl group at the N1 position, a methyl group at the C3 position, and an ethyl carboxylate group at the C5 position of the pyrazole ring.

Molecular Formula: C₁₃H₁₄N₂O₂

Molecular Weight: 230.26 g/mol

Canonical SMILES: CCOC(=O)c1cn(nc1C)c2ccccc2

InChI Key: InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8-12(2)15(14-11)10-6-4-5-7-9-10/h4-9H,3H2,1-2H3

Physical and Chemical Properties

Quantitative experimental data for the physical and chemical properties of this compound are not extensively documented. The following table summarizes estimated properties based on data from structurally similar compounds and computational predictions.

PropertyValueSource
Physical State Likely a solid at room temperatureInferred from related pyrazole carboxylates
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and ethyl acetate. Limited solubility in water.General solubility of similar organic esters
pKa Not available-

Note: The lack of specific experimental data necessitates further laboratory investigation to definitively characterize this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established synthetic routes for pyrazole derivatives. A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.

Experimental Protocol: Synthesis via Knorr Cyclization

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate (or a suitable β-diketoester precursor)

  • Phenylhydrazine

  • Ethanol (or glacial acetic acid as solvent)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) to the solution. The reaction may be exothermic.

  • The reaction mixture is then heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is then subjected to an aqueous workup. The residue is dissolved in ethyl acetate and washed with a dilute solution of hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present, such as the C=O of the ester and the C=N and C=C bonds of the pyrazole ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

  • Melting Point Analysis: The melting point of the purified solid would be determined to assess its purity.

Biological Activity and Potential Applications

Anti-inflammatory and Analgesic Activity

Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[3] The anti-inflammatory action of pyrazole derivatives is often attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.[4]

Anticancer Activity

Pyrazole derivatives have also been investigated as potential anticancer agents. Their mechanisms of action can include the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[3][5]

Signaling Pathways

The biological effects of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. A generalized schematic of a potential signaling pathway that could be modulated by a biologically active pyrazole derivative is presented below. This diagram illustrates a hypothetical mechanism where a pyrazole compound inhibits a protein kinase, leading to downstream effects on gene expression and cellular processes like inflammation or proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Protein Kinase Receptor->Kinase Activation InhibitoryProtein Inhibitory Protein (e.g., IκB) Kinase->InhibitoryProtein Phosphorylation (leads to degradation) Pyrazole Ethyl 3-methyl-1-phenyl- pyrazole-5-carboxylate Pyrazole->Kinase Inhibition TranscriptionFactor Transcription Factor (e.g., NF-κB) Gene Target Genes (e.g., Inflammatory Cytokines) TranscriptionFactor->Gene Transcription Activation InhibitoryProtein->TranscriptionFactor Sequestration

Caption: Hypothetical signaling pathway modulated by a pyrazole derivative.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is sparse, its structural relationship to a class of compounds with well-documented biological activities suggests it may possess interesting pharmacological properties. This guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and an overview of the potential biological activities based on the broader pyrazole literature. Further experimental work is necessary to fully characterize its physical, chemical, and biological profile.

References

An In-depth Technical Guide to CAS Number 81153-63-1: Properties and Structure of Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of the compound with CAS number 81153-63-1, identified as Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate. This document consolidates available data on its synthesis, spectral characteristics, and the broader biological activities associated with the pyrazole scaffold, offering valuable insights for professionals in drug discovery and development.

Chemical Identity and Physical Properties

PropertyData for CAS 81153-63-1Data for Analogs
Molecular Formula C₁₃H₁₄N₂O₂-
Molecular Weight 230.27 g/mol -
Melting Point Not available73-75 °C (for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate)[1]
Boiling Point Not available-
Solubility Not available-

Structural Information and Spectroscopic Data

The structural formula of Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate is characterized by a phenyl group attached to one of the nitrogen atoms of the pyrazole ring, a methyl group at position 3, and an ethyl carboxylate group at position 5.

Structure:

Caption: Chemical structure of Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate.

Spectroscopic Data of Analogs:

While specific spectra for CAS 81153-63-1 are not available, the following tables summarize typical spectroscopic features observed in structurally similar pyrazole derivatives, which can be used for comparative structural elucidation.

Table 1: 1H NMR Data of a Representative Pyrazole Analog (ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) [1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
1.26t3H-O-CH₂-CH₃
2.49s3HPyrazole-CH₃
4.22q2H-O-CH₂ -CH₃
7.49-7.57m5HPhenyl-H
7.99s1HPyrazole-H

Table 2: 13C NMR Data of a Representative Pyrazole Analog (1-phenyl-3-methyl-5-pyrazolone) [2]

Chemical Shift (δ ppm)Assignment
16.6C H₃
42.6Pyrazole-C H₂
118.4Phenyl-C H
124.6Phenyl-C H
128.4Phenyl-C H
137.6Phenyl-C (quaternary)
156.1Pyrazole-C =N
170.2Pyrazole-C =O

Table 3: FT-IR Data of a Representative Pyrazole Analog (ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) [1][3]

Wavenumber (cm⁻¹)Assignment
~3041Aromatic C-H stretching
~1702C=O stretching (ester)

Table 4: Mass Spectrometry Data of a Representative Pyrazole Analog

m/zInterpretation
230[M]⁺ (for C₁₃H₁₄N₂O₂)
202[M - C₂H₄]⁺
185[M - OC₂H₅]⁺
105[C₆H₅N₂]⁺
77[C₆H₅]⁺

Synthesis Protocols

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] For Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate, a common synthetic route would involve the reaction of an ethyl ester of a β-keto acid with phenylhydrazine.

General Experimental Protocol (adapted from similar syntheses): [2][5][6][7]

  • Reaction Setup: A solution of an appropriate ethyl β-ketoester (1 equivalent) is prepared in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Addition of Phenylhydrazine: Phenylhydrazine (1 equivalent) is added dropwise to the stirred solution at room temperature or under cooling, depending on the reactivity.

  • Reaction: The reaction mixture is then heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then poured into ice-cold water, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate.

G cluster_0 Synthesis Workflow Reactants Ethyl β-ketoester + Phenylhydrazine Reaction Cyclocondensation (Reflux in Ethanol) Reactants->Reaction 1. Mix Workup Solvent Removal & Precipitation in Water Reaction->Workup 2. Cool Purification Recrystallization Workup->Purification 3. Filter Product Ethyl 3-methyl-1-phenyl-1H- pyrazole-5-carboxylate Purification->Product 4. Isolate

Caption: A generalized workflow for the synthesis of pyrazole carboxylates.

Biological Activity and Potential Signaling Pathways

The pyrazole nucleus is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[8][9][10][11]

Potential Mechanisms of Action:

While the specific biological target and mechanism of action for Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate have not been explicitly detailed in the reviewed literature, studies on analogous pyrazole derivatives suggest several potential pathways:

  • Anti-inflammatory Activity: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

  • Anticancer Activity: Some pyrazole derivatives have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells, such as the mTOR pathway.[4]

  • Antioxidant Activity: Certain pyrazole derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS), suggesting a role in mitigating oxidative stress.[12] This can be a crucial mechanism in various pathological conditions. A study on some pyrazole derivatives showed they could block ROS production in human platelets.[12]

G cluster_0 Potential Biological Activities of Pyrazole Core Pyrazole Pyrazole Scaffold (e.g., CAS 81153-63-1) COX_Inhibition COX Enzyme Inhibition Pyrazole->COX_Inhibition Apoptosis_Induction Induction of Apoptosis Pyrazole->Apoptosis_Induction ROS_Scavenging ROS Scavenging Pyrazole->ROS_Scavenging Anti_Inflammatory Anti-inflammatory Effects COX_Inhibition->Anti_Inflammatory Anticancer Anticancer Effects Apoptosis_Induction->Anticancer Antioxidant Antioxidant Effects ROS_Scavenging->Antioxidant

Caption: Potential signaling pathways and biological effects associated with the pyrazole scaffold.

Conclusion

Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate (CAS 81153-63-1) is a pyrazole derivative with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this compound is limited, the information available for structurally related analogs provides a strong foundation for its synthesis, characterization, and the exploration of its biological activities. The pyrazole core is a privileged scaffold in medicinal chemistry, and this particular derivative represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, biological targets, and mechanism of action.

References

The Genesis and Evolution of Phenylpyrazole Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of phenylpyrazole carboxylate compounds. From their foundational synthesis to their mechanisms of action, this document provides a comprehensive overview for professionals in drug development and agrochemical research.

A Historical Overview of Phenylpyrazole Compounds

The journey of phenylpyrazole compounds began with the need for novel insecticides to combat growing resistance to existing chemical classes. Phenylpyrazole insecticides emerged as a significant development, characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms. A key milestone in this class was the development of Fipronil, a broad-spectrum insecticide that has seen widespread use in agriculture and veterinary medicine since its introduction.[1][2] The success of early phenylpyrazoles spurred further research into structural modifications to enhance potency, broaden the spectrum of activity, and overcome resistance. This led to the exploration of various substituents on the phenyl and pyrazole rings, including the introduction of the carboxylate moiety, which has been shown to influence the biological activity of these compounds.[3]

Mechanism of Action: Targeting the GABA Receptor

The primary mode of action for many phenylpyrazole insecticides is the antagonism of the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel.[4] Specifically, these compounds act as non-competitive blockers of the GABA-gated chloride channel.[5][6] In a resting state, the binding of GABA to its receptor opens the chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which is an inhibitory signal. Phenylpyrazole insecticides bind within the channel pore, physically obstructing the passage of chloride ions.[7] This blockage prevents the inhibitory signal, leading to hyperexcitation of the central nervous system in insects, ultimately resulting in paralysis and death.[5] The selective toxicity of these insecticides towards insects over mammals is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[5]

The following diagram illustrates the signaling pathway of GABA receptor activation and its inhibition by phenylpyrazole compounds.

GABA_Signaling_Pathway GABA Receptor Signaling and Phenylpyrazole Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_Receptor GABA Receptor Binding Site Chloride Channel (Closed) GABA->GABA_Receptor:f1 Binds Phenylpyrazole Phenylpyrazole Carboxylate GABA_Receptor_Open GABA Receptor Binding Site Chloride Channel (Open) Phenylpyrazole->GABA_Receptor_Open:f2 Blocks Channel GABA_Receptor->GABA_Receptor_Open Conformational Change GABA_Receptor_Blocked GABA Receptor Binding Site Chloride Channel (Blocked) GABA_Receptor_Open->GABA_Receptor_Blocked Hyperpolarization Neuronal Inhibition (Hyperpolarization) GABA_Receptor_Open->Hyperpolarization Hyperexcitation Neuronal Excitation (No Inhibition) GABA_Receptor_Blocked->Hyperexcitation Cl_ion_out Cl- Cl_ion_out->GABA_Receptor_Open:f2 Influx Cl_ion_in Cl-

GABA Receptor Signaling and Phenylpyrazole Inhibition

Synthesis of Phenylpyrazole Carboxylate Compounds

The synthesis of phenylpyrazole carboxylates can be approached through several established routes. A common and versatile method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[1][8][9] Another widely used approach is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.[1][10]

The following diagram illustrates a general workflow for the synthesis and evaluation of phenylpyrazole carboxylate compounds.

Synthesis_Workflow General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Hydrazine, Dicarbonyl) Reaction Cyclocondensation or 1,3-Dipolar Cycloaddition Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Primary Screening (e.g., Fungicidal Assay) Characterization->Screening Submit for Testing Dose_Response Dose-Response Assay (EC50/IC50 Determination) Screening->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design

General Workflow for Synthesis and Evaluation
Experimental Protocols

This protocol describes a general method for the synthesis of pyrazole-5-carboxylates from 1,3-dicarbonyl compounds and phenylhydrazine.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[11]

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[12]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[13]

This protocol outlines the synthesis of pyrazole-5-carboxylates through the 1,3-dipolar cycloaddition of ethyl diazoacetate with an alkyne.

  • Reaction Setup: In a flame-dried, N₂-purged round-bottom flask, dissolve the alkyne (1.0 eq) in a suitable solvent such as toluene.[14]

  • Reaction Conditions: Add ethyl diazoacetate (1.1 eq) to the solution and heat the mixture to reflux.[8] Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazole-5-carboxylate.[14]

This protocol describes the conversion of a pyrazole-5-carboxylate ester to the corresponding carboxylic acid.

  • Reaction Setup: Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of ethanol and water.

  • Reaction Conditions: Add an excess of a base such as sodium hydroxide or lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed, as monitored by TLC.[13]

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

  • Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.[13]

Biological Activity and Structure-Activity Relationships (SAR)

Phenylpyrazole carboxylates exhibit a wide range of biological activities, with insecticidal and fungicidal properties being the most prominent.[5][15] The nature and position of substituents on the phenyl and pyrazole rings play a crucial role in determining the potency and spectrum of activity.

The following diagram illustrates the key structural components of a phenylpyrazole carboxylate and their influence on biological activity.

Structure-Activity Relationships of Phenylpyrazole Carboxylates
(Note: An actual chemical structure image would be used in a real document)

Quantitative Bioactivity Data

The following tables summarize the insecticidal and fungicidal activities of selected phenylpyrazole carboxylate derivatives, as indicated by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Insecticidal Activity of Phenylpyrazole Derivatives

CompoundTarget OrganismBioassayActivity (unit)Reference
FipronilAedes aegyptiLarvicidalLC₅₀ = 8.8 nM[16]
Fipronil SulfoneAedes aegyptiLarvicidalLC₅₀ = 8.8 nM[16]
Derivative 7hAphis craccivoraFoliar Contact89% mortality at 2.5 mg/kg[17]
Derivative 6cCulex pipiens pallensLarvicidal100% mortality at 2.5 µg/kg[17]
Derivative 7aPlutella xylostella-87% mortality at 5 mg/kg[17]

Table 2: Fungicidal Activity of Pyrazole Carboxylate Derivatives

CompoundTarget FungusEC₅₀ (µg/mL)Reference
Compound 26Botrytis cinerea2.432[15]
Compound 26Rhizoctonia solani2.182[15]
Compound 26Valsa mali1.787[15]
Compound 26Thanatephorus cucumeris1.638[15]
Compound 26Fusarium oxysporum6.986[15]
Compound 26Fusarium graminearum6.043[15]
Isoxazolol pyrazole carboxylate 7aiAlternaria porri2.24[18]
Isoxazolol pyrazole carboxylate 7aiMarssonina coronaria3.21[18]
Isoxazolol pyrazole carboxylate 7aiCercospora petroselini10.29[18]
Isoxazolol pyrazole carboxylate 7aiRhizoctonia solani0.37[18]

Metabolism of Phenylpyrazole Compounds

The metabolic fate of phenylpyrazole compounds is an important factor in their efficacy and environmental persistence. Fipronil, for example, undergoes several metabolic transformations, including oxidation and reduction of the sulfinyl group, as well as hydrolysis of the nitrile group.[16][19] Some of these metabolites retain significant biological activity.[16]

The following diagram depicts a simplified metabolic pathway of fipronil.

Fipronil_Metabolism Simplified Metabolic Pathway of Fipronil Fipronil Fipronil (Sulfoxide) Sulfide Fipronil Sulfide (Reduction) Fipronil->Sulfide Reduction Sulfone Fipronil Sulfone (Oxidation) Fipronil->Sulfone Oxidation Amide Fipronil Amide (Nitrile Hydrolysis) Fipronil->Amide Hydrolysis Desulfinyl Desulfinyl Fipronil (Photodegradation) Fipronil->Desulfinyl Photodegradation

Simplified Metabolic Pathway of Fipronil

The Role of the Carboxylate Group

The introduction of a carboxylate or carboxamide functionality into the phenylpyrazole scaffold can significantly impact the compound's properties. Structure-activity relationship studies have shown that these modifications can influence potency, selectivity, and physicochemical properties such as solubility.[2][3] For instance, the conversion of a carboxylic acid to an ester or amide can alter the compound's ability to penetrate cell membranes and interact with the target site. In some cases, the carboxylate group can introduce additional interactions with the target protein, potentially enhancing binding affinity.[3] Furthermore, modifying the carboxylate group can be a strategy to modulate the metabolic stability and pharmacokinetic profile of a compound.[20]

Conclusion

The discovery and development of phenylpyrazole carboxylate compounds represent a significant advancement in the fields of insecticide and fungicide research. Their primary mechanism of action, the blockade of GABA-gated chloride channels, provides a potent means of pest control. The versatility of synthetic routes allows for extensive structural modifications, enabling the fine-tuning of biological activity and physicochemical properties. The ongoing exploration of structure-activity relationships, particularly concerning the carboxylate moiety, continues to drive the design of new and improved phenylpyrazole derivatives with enhanced efficacy and safety profiles. This technical guide provides a solid foundation for researchers and professionals engaged in the discovery and development of this important class of compounds.

References

In-Depth Technical Guide: Crystal Structure Analysis of Pyrazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of pyrazole carboxylate derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of public crystallographic data for Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate, this document will use the closely related and well-characterized analogue, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate , as a representative example to illustrate the core principles and experimental protocols. The guide details the synthesis, crystallization, and single-crystal X-ray diffraction techniques, presenting the crystallographic data in a structured format for clarity and comparative analysis. Furthermore, experimental workflows are visualized using Graphviz diagrams to provide a clear, step-by-step understanding of the process.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by crystal structure analysis, is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and designing new drug candidates. This guide focuses on the critical techniques and data analysis involved in elucidating the crystal structure of pyrazole carboxylates.

Experimental Protocols

Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

The synthesis of the title compound is typically achieved through a multi-step process. A representative synthetic scheme is outlined below.

Synthesis_Workflow reagents Ethyl acetoacetate + Phenylhydrazine intermediate 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one reagents->intermediate Cyclocondensation vilsmeier_reagent Vilsmeier-Haack Reagent (POCl3, DMF) intermediate->vilsmeier_reagent Formylation hydrolysis Hydrolysis vilsmeier_reagent->hydrolysis product Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate hydrolysis->product

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., at 100 K) to minimize thermal vibrations, and X-ray diffraction data are collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Molecular Geometry

The following tables summarize the crystallographic data for the representative compound, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .

[1]#### Table 1: Crystal Data and Structure Refinement Parameters

[1]| Parameter | Value | | :--- | :--- | | Empirical Formula | C₁₃H₁₄N₂O₂ | | Formula Weight | 230.26 | | Temperature | 293(2) K | | Wavelength | 0.71073 Å | | Crystal System | Monoclinic | | Space Group | P2₁/c | | Unit Cell Dimensions | | | a | 15.659(5) Å | | b | 13.934(4) Å | | c | 7.894(2) Å | | α | 90° | | β | 97.816(14)° | | γ | 90° | | Volume | 1707.9(8) ų | | Z | 4 | | Calculated Density | 1.344 Mg/m³ | | Absorption Coefficient | 0.092 mm⁻¹ | | F(000) | 976 | | Data Collection and Refinement | | | Theta range for data collection | 2.15 to 25.50° | | Reflections collected | 8632 | | Independent reflections | 3154 [R(int) = 0.0445] | | Goodness-of-fit on F² | 1.033 | | Final R indices [I>2sigma(I)] | R1 = 0.0519, wR2 = 0.1374 | | R indices (all data) | R1 = 0.0827, wR2 = 0.1585 |

Table 2: Selected Bond Lengths (Å)
BondLength (Å)
N(1)-N(2)1.381(2)
N(1)-C(5)1.345(3)
N(2)-C(3)1.332(3)
C(3)-C(4)1.412(3)
C(4)-C(5)1.391(3)
C(4)-C(12)1.481(3)
C(12)-O(1)1.215(3)
C(12)-O(2)1.336(3)
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
AngleValue (°)
Bond Angles
C(5)-N(1)-N(2)111.41(17)
C(3)-N(2)-N(1)105.80(16)
N(2)-C(3)-C(4)112.0(2)
C(5)-C(4)-C(3)104.5(2)
N(1)-C(5)-C(4)106.3(2)
Torsion Angles
N(2)-N(1)-C(6)-C(7)45.9(3)
C(3)-C(4)-C(12)-O(1)178.9(2)
C(3)-C(4)-C(12)-O(2)-1.7(4)

Structural Insights

The crystal structure of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate reveals several key features:

  • The pyrazole ring is essentially planar.

  • The phenyl ring is twisted with respect to the pyrazole ring, as indicated by the torsion angle N(2)-N(1)-C(6)-C(7) of 45.9(3)°.

  • The ethyl carboxylate group is nearly coplanar with the pyrazole ring, with a torsion angle of -1.7(4)° for C(3)-C(4)-C(12)-O(2).

  • The molecular packing is stabilized by intermolecular interactions, which may include C-H···O and π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Conclusion

This technical guide has outlined the essential experimental procedures and data analysis for the crystal structure determination of pyrazole carboxylate derivatives, using Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate as a working example. The detailed protocols and structured data presentation provide a valuable resource for researchers in medicinal chemistry and related fields. The elucidation of the three-dimensional atomic arrangement is fundamental for rational drug design and the development of new materials with tailored properties. The methodologies described herein are broadly applicable to the characterization of other novel heterocyclic compounds.

References

Technical Guide: Solubility Profile of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate, a key physicochemical property for its application in research and development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive framework for its determination. It outlines established methodologies for solubility testing, presents solubility data for structurally analogous compounds to inform initial assessments, and details a robust experimental protocol for accurate measurement. Furthermore, this guide illustrates the synthesis pathway of the title compound and the experimental workflow for solubility determination using standardized diagrams.

Introduction to Solubility of Pyrazole Derivatives

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences its bioavailability, formulation development, and overall efficacy. Pyrazole derivatives, a class of heterocyclic compounds, are known for their diverse biological activities and are featured in numerous pharmaceutical products.[1] Their solubility can vary significantly based on their substitution patterns, crystalline form, and the nature of the solvent.[2] Understanding and accurately measuring solubility is therefore a fundamental step in the preclinical and formulation stages of drug development.[3]

Solubility Data for Structurally Related Compounds

Direct, quantitative solubility data for this compound is sparse in peer-reviewed literature. However, data from structurally similar pyrazole compounds can provide a useful, albeit qualitative, predictive framework. The presence of the phenyl group and the ester functional group suggests likely solubility in organic solvents and limited solubility in aqueous media.

Table 1: Solubility Data for Representative Pyrazole Derivatives

CompoundSolventSolubilityNotes
1-Phenyl-3-methyl-5-pyrazoloneWaterInsoluble (<1 mg/mL at 23°C)Structurally similar core, but with a ketone instead of a carboxylate ester.[4]
1-Phenyl-3-methyl-5-pyrazoloneWater3 g/L (20°C)Conflicting data suggests variability, possibly due to different crystalline forms or experimental conditions.[5]
1-Phenyl-3-methyl-5-pyrazoloneEthanolSlightly SolubleQualitative data.[5]
1-Phenyl-3-methyl-5-pyrazoloneBenzeneSlightly SolubleQualitative data.[5]
1-Phenyl-3-methyl-5-pyrazoloneEtherInsolubleQualitative data.[5]
1H-PyrazoleWaterLimited SolubilityThe parent heterocycle is sparingly soluble in water.[2]
1H-PyrazoleOrganic Solvents (Ethanol, Methanol, Acetone)More SolubleDemonstrates higher affinity for organic solvents.[2]

Note: This data is for analogous compounds and should be used for estimation purposes only. Experimental verification for this compound is required.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a standardized experimental protocol is necessary. The Shake-Flask Method is the gold-standard technique for determining thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development) under Test Guideline 105 for water solubility.[6][7][8][9] The same principle is widely applied for solubility in non-aqueous solvents.[10][11][12]

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).[12][13]

3.2. Materials and Equipment

  • This compound (pure solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide)

  • Glass vials or flasks with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm pore size)

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

3.3. Detailed Procedure

  • Preparation: Add an excess amount of this compound to a pre-determined volume of the chosen solvent in a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm that saturation was reached.[13]

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is common, and preliminary tests should be run to determine the necessary time.[11][14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, separate the solid from the saturated solution. This is a critical step and can be achieved by either:

    • Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically inert filter (e.g., PTFE, 0.22 µm) to remove all particulate matter.[12]

  • Quantification:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.[3]

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Visualization of Key Workflows

4.1. Synthesis of the Core Compound

The synthesis of this compound is a foundational process. A common synthetic route involves the reaction of phenylhydrazine with an appropriate beta-keto ester. This process is illustrated below.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Phenylhydrazine P1 Condensation Reaction R1->P1 R2 Ethyl Acetoacetate (or similar β-keto ester) R2->P1 Prod This compound P1->Prod Cyclization & Water/Ethanol elimination

Synthesis of this compound.

4.2. Experimental Workflow for Solubility Determination

The Shake-Flask method follows a precise and logical workflow to ensure accurate and reproducible results. The key steps from preparation to final analysis are depicted in the following diagram.

G start Start step1 1. Add excess compound to solvent in vial start->step1 step2 2. Seal vial and agitate at constant temperature (e.g., 24-72h) step1->step2 step3 3. Cease agitation Allow suspension to settle step2->step3 step4 4. Separate solid and liquid phases step3->step4 step4a Centrifugation step4->step4a Method A step4b Filtration (0.22 µm) step4->step4b Method B step5 5. Collect clear saturated supernatant step4a->step5 step4b->step5 step6 6. Dilute aliquot to known concentration step5->step6 step7 7. Quantify concentration (e.g., HPLC, UV-Vis) step6->step7 end End: Solubility Value (mg/mL or mol/L) step7->end

Workflow for the Shake-Flask Solubility Determination Method.

References

Methodological & Application

Application Notes and Protocols: Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of a wide range of modern agrochemicals.[1] The pyrazole scaffold is a "privileged structure" in agrochemical discovery due to its versatile chemical nature, allowing for extensive modifications that lead to potent biological activities.[2] Pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a crucial role in crop protection.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fungicidal and insecticidal agents.

Agrochemical Applications

The primary application of this compound in agrochemical synthesis is as a precursor to pyrazole carboxamides. This class of compounds is particularly significant in the development of fungicides and insecticides.

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A major class of fungicides derived from pyrazole precursors are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi, which disrupts ATP production and leads to fungal cell death.[2] The pyrazole carboxamide moiety is a key pharmacophore for this class of fungicides.[2] While many commercial SDHIs like Bixafen and Fluxapyroxad use a difluoromethyl-substituted pyrazole, the synthesis pathway from this compound provides a template for novel SDHI candidates.

Insecticides: Mitochondrial Electron Transport Inhibitors (METIs)

Certain pyrazole carboxamides also exhibit potent insecticidal activity by acting as Mitochondrial Electron Transport Inhibitors (METIs), specifically targeting Complex I (NADH-CoQ reductase).[2] This mode of action disrupts cellular energy production in insects, leading to mortality.[2] These insecticides are valuable for controlling a broad spectrum of pests in various crops.[2]

Synthetic Pathways and Experimental Protocols

The general synthetic route to obtaining fungicidal and insecticidal pyrazole carboxamides from this compound involves a three-step process:

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Activation of the carboxylic acid, typically by conversion to the acid chloride.

  • Amidation of the activated carboxylic acid with a suitable aniline or amine to yield the final active ingredient.

Below are detailed experimental protocols for each of these key transformations.

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to yield 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add lithium hydroxide monohydrate (2.2 eq) or an equivalent amount of sodium hydroxide to the solution.[3]

  • Stir the reaction mixture at 50°C (with LiOH) or room temperature (with NaOH) for 2-4 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.[3]

  • Dissolve the residue in water and wash with dichloromethane to remove any unreacted starting material.[3]

  • Acidify the aqueous phase to a pH of less than 3 with 1N hydrochloric acid, which will cause the carboxylic acid to precipitate.[3]

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under high vacuum to afford 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid as a white solid.[3]

Protocol 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

This protocol details the conversion of the pyrazole carboxylic acid to its corresponding acid chloride, a highly reactive intermediate for amidation.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dry toluene or Dichloromethane (DCM)

  • A few drops of N,N-Dimethylformamide (DMF) (catalyst)

  • Round-bottom flask with a reflux condenser and gas outlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in dry toluene or DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.

Protocol 3: Amidation to Synthesize Pyrazole Carboxamides

This protocol outlines the final step of coupling the pyrazole acid chloride with a substituted aniline to form the target agrochemical.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

  • Substituted aniline (e.g., 2-amino-3',4'-dichloro-5-fluorobiphenyl for a Bixafen analogue) (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Dry toluene or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dry toluene or DCM in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add a solution of the crude 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in the same dry solvent to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole carboxamide.[2]

Data Presentation

Table 1: Reaction Yields for Key Synthetic Steps
StepReactionStarting MaterialProductReagentsTypical Yield (%)Reference(s)
1HydrolysisThis compound3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acidLiOH or NaOH93-95[3]
2Acid Chloride Formation3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chlorideSOCl₂ or (COCl)₂>90 (often used crude)General Procedure
3Amidation3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloridePyrazole CarboxamideSubstituted Aniline, Et₃N70-90[4]
Table 2: Biological Activity of Representative Pyrazole Carboxamide Fungicides (SDHIs)
Compound ClassTarget PathogenEC₅₀ (mg/L)Commercial Fungicide for ComparisonEC₅₀ (mg/L)Reference(s)
Pyrazole Carboxamide Thiazole DerivativesValsa mali1.77 - 1.97Boscalid9.19[5]
Pyrazole Carboxamide Thiazole DerivativesRhizoctonia solani3.79--[5]
Isoxazolol Pyrazole CarboxylateRhizoctonia solani0.37Carbendazol>0.37[6]
Pyrazol-5-yl-benzamide DerivativesSclerotinia sclerotiorum0.20Fluxapyroxad0.12[7]
Pyrazol-5-yl-benzamide DerivativesSclerotinia sclerotiorum0.20Boscalid0.11[7]
Pyrazol-5-yl-benzamide DerivativesValsa mali3.68Fluxapyroxad12.67[7]
Pyrazol-5-yl-benzamide DerivativesValsa mali3.68Boscalid14.83[7]
Table 3: Biological Activity of Representative Pyrazole Carboxamide Insecticides
Compound ClassTarget PestLC₅₀ (mg/L)Commercial Insecticide for ComparisonLC₅₀ (mg/L)Reference(s)
1H-pyrazole-5-carboxamides with phenyl thiazoleAphis fabae3.81TolfenpyradComparable[8]

Visualizations

Synthesis_Workflow start Ethyl 3-methyl-1- phenylpyrazole-5-carboxylate intermediate1 3-methyl-1-phenyl- 1H-pyrazole-5-carboxylic acid start->intermediate1 1. Hydrolysis (e.g., LiOH, H2O/EtOH) intermediate2 3-methyl-1-phenyl- 1H-pyrazole-5-carbonyl chloride intermediate1->intermediate2 2. Activation (e.g., SOCl2) final_product Pyrazole Carboxamide (Agrochemical) intermediate2->final_product 3. Amidation (Substituted Aniline, Base)

Caption: Synthetic workflow for pyrazole carboxamide agrochemicals.

Mode_of_Action_SDHI cluster_Mitochondrion Fungal Mitochondrion etc Electron Transport Chain (ETC) atp_synthesis ATP Synthesis etc->atp_synthesis Drives complexII Complex II (Succinate Dehydrogenase) complexII->etc Component of fungal_death Fungal Cell Death atp_synthesis->fungal_death Leads to lack of ATP sdhi Pyrazole Carboxamide (SDHI Fungicide) sdhi->inhibition inhibition->complexII Inhibits

Caption: Mode of action for SDHI fungicides.

References

Application Notes and Protocols: Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate as a Key Intermediate for Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fungicides derived from the intermediate, ethyl 3-methyl-1-phenylpyrazole-5-carboxylate. The protocols detailed below are based on established synthetic methodologies for pyrazole-based fungicides that act as succinate dehydrogenase inhibitors (SDHIs).

Introduction

Pyrazole derivatives are a critical class of heterocyclic compounds widely utilized in the development of agrochemicals due to their broad-spectrum biological activities. Among these, this compound serves as a vital scaffold for the synthesis of potent fungicides. These fungicides primarily function by inhibiting the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain in fungi. This inhibition disrupts the fungal cell's energy production, leading to its death. The structural motif of N-aryl-3-methyl-1-phenyl-pyrazole-5-carboxamide, derived from the title intermediate, is a cornerstone of many modern SDHI fungicides.

Synthesis of Fungicidal N-Aryl-3-methyl-1-phenyl-pyrazole-5-carboxamides

The overall synthetic pathway to obtain the target fungicidal compounds from this compound involves a three-step process:

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Chlorination: The carboxylic acid is converted to its more reactive acid chloride derivative.

  • Amidation: The acid chloride is reacted with a substituted aniline to yield the final N-aryl-3-methyl-1-phenyl-pyrazole-5-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid. This procedure is adapted from established methods for the hydrolysis of pyrazole esters.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1M solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add NaOH or LiOH (2.0 eq) to the solution.[1]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C).[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting ester is completely consumed.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the reaction mixture to a pH of 2-3 by the slow addition of 1M HCl. This will cause the carboxylic acid to precipitate.[1]

  • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

This protocol details the conversion of the pyrazole carboxylic acid to its acid chloride, a more reactive intermediate for the subsequent amidation.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5-2.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride.

  • This crude acid chloride is typically used immediately in the next step without further purification.[1]

Protocol 3: Synthesis of N-Aryl-3-methyl-1-phenyl-pyrazole-5-carboxamide

This protocol describes the final step in the synthesis of the target fungicidal compounds through the reaction of the pyrazole-5-carbonyl chloride with a substituted aniline.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

  • Substituted aniline (e.g., 2-fluoroaniline, 2,4-difluoroaniline) (1.0-1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine (as a base, 1.5-2.5 eq)

Procedure:

  • Dissolve the crude 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride in anhydrous THF.

  • In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

  • Cool the acid chloride solution to 0-5 °C in an ice bath.

  • Add the aniline solution dropwise to the stirred acid chloride solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours).[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to afford the target N-aryl-3-methyl-1-phenyl-pyrazole-5-carboxamide.

Data Presentation: Antifungal Activity

The following tables summarize the in vitro antifungal activity of various N-aryl-pyrazole-carboxamide derivatives against several important plant pathogenic fungi. The activity is expressed as the half-maximal effective concentration (EC₅₀) in µg/mL.

Table 1: Antifungal Activity of N-Aryl-3-methyl-1-phenyl-pyrazole-5-carboxamide Derivatives

CompoundSubstituent on N-phenyl ringRhizoctonia solani (EC₅₀ µg/mL)Alternaria porri (EC₅₀ µg/mL)Marssonina coronaria (EC₅₀ µg/mL)Cercospora petroselini (EC₅₀ µg/mL)
7ai 2-methyl0.372.243.2110.29
7af 4-fluoro>5018.2125.3430.15
7bc 2,4-dichloro>5011.227.9327.43
7bg 3,5-dichloro>5024.7625.486.99
7bh 2-fluoro-5-trifluoromethyl>5021.019.0832.40
7bi 2-trifluoromethyl>5011.4615.868.32
Carbendazol (Control) -1.000.990.960.96

Data sourced from a study on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives. The isoxazolol pyrazole carboxylate 7ai, with a methyl group at the C-3 position of the pyrazole ring, showed significant activity.[2]

Table 2: Antifungal Activity of 5-Chloro-N-aryl-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Derivatives

CompoundSubstituent on N-phenyl ringBotrytis cinerea (EC₅₀ µg/mL)Sclerotinia sclerotiorum (EC₅₀ µg/mL)
5a 2,4-difluoro2.151.32
5g 4-fluoro3.542.45
5h 3-methyl1.981.21
5i 3-trifluoromethyl4.123.56
5l 4-methyl2.871.98
5m 3-chloro3.212.11

Data adapted from a study on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide derivatives.

Visualization of Workflow and Mechanism

Synthesis Workflow

The following diagram illustrates the general synthetic route from the starting intermediate to the final fungicidal products.

Synthesis_Workflow Start Ethyl 3-methyl-1-phenyl- pyrazole-5-carboxylate Acid 3-methyl-1-phenyl- pyrazole-5-carboxylic acid Start->Acid Hydrolysis (NaOH or LiOH) AcidChloride 3-methyl-1-phenyl- pyrazole-5-carbonyl chloride Acid->AcidChloride Chlorination (SOCl2 or (COCl)2) Fungicide N-Aryl-3-methyl-1-phenyl- pyrazole-5-carboxamide (Fungicide) AcidChloride->Fungicide Amidation Amine Substituted Aniline (R-Ar-NH2) Amine->Fungicide

Caption: Synthetic pathway for N-Aryl-pyrazole-5-carboxamide fungicides.

Mechanism of Action: SDH Inhibition

The fungicidal activity of these pyrazole carboxamides stems from their ability to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.

Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexII Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate Oxidation Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol Reduction ComplexIII Complex III ATP_Production ATP Production (Energy) Succinate Succinate Succinate->ComplexII Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Ubiquinol->ComplexIII Electron Transfer Fungicide N-Aryl-pyrazole- carboxamide Fungicide Fungicide->Inhibition Inhibition->ComplexII Inhibition Inhibition->ATP_Production Disruption

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by pyrazole carboxamide fungicides.

References

"protocol for the Knorr synthesis of pyrazoles using ethyl acetoacetate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Knorr Synthesis of Pyrazoles from Ethyl Acetoacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Knorr pyrazole synthesis, first reported in the late 19th century, is a fundamental and widely utilized reaction in organic chemistry for the synthesis of pyrazole and pyrazolone derivatives.[1][2] The reaction involves the cyclocondensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound, such as ethyl acetoacetate.[2][3] The resulting pyrazole scaffold is a key pharmacophore present in numerous biologically active compounds and pharmaceuticals, including the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.[4] This application note provides detailed protocols for the synthesis of pyrazolones using ethyl acetoacetate and summarizes key quantitative data from relevant procedures.

General Reaction Mechanism

The synthesis is typically an acid-catalyzed reaction.[4] The mechanism proceeds through an initial condensation of the hydrazine with the more reactive ketone carbonyl of the β-ketoester (ethyl acetoacetate) to form a hydrazone intermediate.[3][4] This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl. Subsequent elimination of ethanol and water (dehydration) yields the stable, aromatic pyrazole ring system.[1][4] When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can potentially lead to two regioisomeric products, a factor influenced by the substituents and reaction conditions.[5]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EAA Ethyl Acetoacetate (1,3-Dicarbonyl) Hydrazone Hydrazone Intermediate EAA->Hydrazone + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic Cyclic Intermediate Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole/Pyrazolone Cyclic->Pyrazole Dehydration (-H₂O, -EtOH)

Caption: General mechanism of the Knorr pyrazole synthesis.

Quantitative Data Summary

The following table summarizes various reaction conditions and reported yields for the Knorr synthesis using ethyl acetoacetate and other illustrative 1,3-dicarbonyl compounds.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
Ethyl AcetoacetatePhenylhydrazineNoneNone135–1451Very Good[1]
Ethyl BenzoylacetateHydrazine Hydrate1-PropanolGlacial Acetic Acid~100179[3][6]
AcetylacetoneHydrazine HydrateWaterNone15295[7]
AcetylacetoneHydrazine Sulfate10% NaOH (aq)Base15177-81[8]
AcetylacetoneHydrazine HydrateWaterGlacial Acetic Acid503>90[9]

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and potentially explosive.[4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5]

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) from Ethyl Acetoacetate and Phenylhydrazine

This protocol details the solvent-free synthesis of Edaravone, a neuroprotective agent.[1][4]

Materials:

  • Ethyl acetoacetate (1.0 eq, 12.5 mmol, 1.625 mL)

  • Phenylhydrazine (1.0 eq, 12.5 mmol, 1.25 mL)

  • Diethyl ether

  • Ethanol (95%, for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1][4][5]

  • Heating: Assemble a reflux condenser and heat the reaction mixture in an oil bath at 135–145 °C for 1 hour.[1] The mixture will turn into a heavy, viscous syrup.

  • Isolation: Remove the flask from the heat and allow it to cool slightly before transferring the hot syrup into a beaker. Cool the beaker thoroughly in an ice-water bath.[1][5]

  • Crystallization: Add a small amount of diethyl ether (~2 mL) and stir the mixture vigorously with a glass rod to induce crystallization and break up the solid.[1][4][5]

  • Filtration: Collect the crude powdered product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with cold diethyl ether.[1][5]

  • Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Dissolve the solid in gently heating ethanol, then allow the solution to cool to room temperature, and finally in an ice bath to complete crystallization.[1][5]

  • Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator to obtain pure 3-methyl-1-phenyl-5-pyrazolone. The reported melting point is 125–127 °C.[1]

Protocol 2: Synthesis of a Phenyl-Substituted Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol provides a method for synthesizing a pyrazolone using a different β-ketoester with a solvent and acid catalyst.[3][5]

Materials:

  • Ethyl benzoylacetate (1.0 eq, 3 mmol)

  • Hydrazine hydrate (2.0 eq, 6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial containing a magnetic stir bar, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3][5]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3][5]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100 °C for 1 hour.[3][5]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketoester.[3][5]

  • Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring.[3][5]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate precipitation.[4][5]

  • Isolation and Purification: Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of cold water, and allow it to air dry to yield the pyrazolone product.[3][4]

Visualized Experimental Workflow

The diagram below illustrates a typical experimental workflow for the Knorr pyrazole synthesis.

Caption: Generalized workflow for Knorr pyrazole synthesis.

References

Application Notes and Protocols: Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a heterocyclic organic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a prominent structural motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides an overview of the potential applications of this compound in these therapeutic areas, supported by data from structurally related compounds. Detailed experimental protocols for evaluating these activities are also provided to facilitate further research and drug discovery efforts.

Synthesis Workflow

The synthesis of this compound and its derivatives often involves a multi-step process. A general workflow is outlined below, typically starting from readily available commercial reagents. The core pyrazole ring is often formed through the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Synthesis Workflow reagents Starting Reagents (e.g., Phenylhydrazine, Ethyl Acetoacetate) condensation Condensation Reaction reagents->condensation Step 1 cyclization Cyclization condensation->cyclization Step 2 pyrazole_core Pyrazole Core Formation (e.g., 3-methyl-1-phenyl-5-pyrazolone) cyclization->pyrazole_core functionalization Functionalization (e.g., Esterification) pyrazole_core->functionalization Step 3 target_compound This compound functionalization->target_compound

Caption: General synthesis workflow for this compound.

Potential Therapeutic Applications and Quantitative Data

While specific biological data for this compound is limited in publicly available literature, the broader class of pyrazole carboxylate derivatives has been extensively studied. The following sections present quantitative data for structurally similar compounds, illustrating the potential of this chemical scaffold in various therapeutic areas.

Anticancer Activity

Pyrazole derivatives are a well-established class of compounds with significant potential in oncology. They have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the inhibition of critical signaling pathways.

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivative 3iRKO (Colon Carcinoma)9.9 ± 1.1[3]
Fused Pyrazole DerivativeMCF-7 (Breast Cancer)10.7[4]
Pyrazole-Thiazole HybridA549 (Lung Cancer)9.62 ± 1.14
Pyrazole DerivativeHCT116 (Colon Cancer)6.43 ± 0.72
Pyrazole DerivativeA375 (Melanoma)8.07 ± 1.36
Antimicrobial Activity

The pyrazole nucleus is a key pharmacophore in the development of novel antimicrobial agents. Derivatives have shown efficacy against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Nitrofuran-containing pyrazole derivativeE. coli-[5]
Nitrofuran-containing pyrazole derivativeP. aeruginosa-[5]
Nitrofuran-containing pyrazole derivativeS. aureus-[5]
Nitrofuran-containing pyrazole derivativeB. subtilis-[5]
Nitrofuran-containing pyrazole derivativeC. albicans-[5]
Fused Pyrazole DerivativeS. aureus-[6]
Fused Pyrazole DerivativeE. coli-[6]
Fused Pyrazole DerivativeA. niger-[6]
Fused Pyrazole DerivativeC. albicans-[6]

Note: Specific MIC values were not provided in the abstract, but the compounds were reported to have good antibacterial and antifungal activity.

Anti-inflammatory Activity

Certain pyrazole derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory disorders.

Table 3: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound/DerivativeAssayActivityReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity
1,3,4-trisubstituted pyrazole derivativeCarrageenan-induced rat paw edema≥84.2% inhibition[5]

Experimental Protocols

Synthesis of 3-Methyl-1-phenylpyrazol-5-one (A Key Intermediate)

This protocol describes the synthesis of a common precursor to this compound.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Round bottom flask

  • Condenser

  • Heating mantle/water bath

  • Petroleum ether

  • Beaker

  • Spatula

  • Filter paper

Procedure:

  • In a round bottom flask, combine ethyl acetoacetate and phenylhydrazine.[2]

  • Reflux the mixture for approximately one hour.[2]

  • After reflux, a sticky mass should be obtained.

  • Add petroleum ether to the round bottom flask and transfer the contents to a beaker.

  • Allow the mixture to stand for a few minutes to solidify.

  • Scrape the solidified product from the beaker using a spatula.

  • Collect the crude product by filtration and wash with a small amount of petroleum ether.

  • Recrystallize the crude product from diluted ethanol to obtain pure 3-methyl-1-phenylpyrazol-5-one.[2]

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 48 hours). Include a vehicle control (solvent only).

  • After the incubation period, add 10 µL of MTT reagent to each well.

  • Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of the detergent reagent to each well.

  • Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Wistar albino rats

  • Carrageenan solution (1% in saline)

  • Test compound suspension (e.g., in 1% w/v carboxymethyl cellulose)

  • Standard drug (e.g., Diclofenac sodium)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Divide the rats into groups: control, standard, and test groups (receiving different doses of the test compound).

  • Deprive the animals of food for 12 hours before the experiment, with free access to water.

  • Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Mechanism of Action: Inhibition of p38 MAPK Signaling Pathway

Many pyrazole derivatives exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to stress, inflammation, and apoptosis. Pyrazole-based inhibitors can bind to p38 MAPK, preventing its activation and the subsequent downstream signaling cascade that leads to the production of pro-inflammatory cytokines and cell proliferation.

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (Stress, Cytokines) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38_mapk p38 MAPK mapkk->p38_mapk phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38_mapk->downstream_kinases activates pyrazole_inhibitor Pyrazole Inhibitor (e.g., Ethyl 3-methyl-1-phenyl- pyrazole-5-carboxylate derivative) pyrazole_inhibitor->p38_mapk inhibits transcription_factors Transcription Factors (e.g., ATF2, CREB) downstream_kinases->transcription_factors activate cellular_response Cellular Response (Inflammation, Apoptosis, Proliferation) transcription_factors->cellular_response regulate

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole derivatives.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While further studies are required to elucidate the specific biological activities of this particular molecule, the data from related pyrazole derivatives strongly suggest promising applications in anticancer, antimicrobial, and anti-inflammatory drug discovery. The provided protocols offer a starting point for researchers to explore the medicinal chemistry of this and related compounds. The inhibition of key signaling pathways, such as the p38 MAPK pathway, represents a plausible mechanism of action that warrants further investigation.

References

Application Notes and Protocols: Derivatization of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate to generate novel compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols for the synthesis of key derivatives and their biological evaluation are presented, along with a summary of quantitative activity data.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound is a versatile starting material for the synthesis of a diverse library of pyrazole derivatives. By modifying the ester functional group at the C5 position, it is possible to generate carboxylic acids, carboxamides, and carbohydrazides, thereby modulating the physicochemical properties and biological activities of the parent molecule. This document outlines the synthesis and biological evaluation of these derivatives.

Synthetic Pathways

The derivatization of this compound primarily involves three key transformations: hydrolysis to the corresponding carboxylic acid, amidation to form various carboxamides, and reaction with hydrazine to yield the carbohydrazide. These derivatives can then serve as intermediates for further structural modifications.

Synthetic_Pathway start This compound acid 3-Methyl-1-phenylpyrazole-5-carboxylic Acid start->acid Hydrolysis amide 3-Methyl-1-phenylpyrazole-5-carboxamides start->amide Amidation hydrazide 3-Methyl-1-phenylpyrazole-5-carbohydrazide start->hydrazide Hydrazinolysis

Caption: Synthetic derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenylpyrazole-5-carboxylic Acid (Hydrolysis)

This protocol describes the basic hydrolysis of the starting ethyl ester to its corresponding carboxylic acid.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Round bottom flask, reflux condenser, magnetic stirrer, pH paper, Buchner funnel, filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round bottom flask.

  • Add an aqueous solution of NaOH or KOH (2-3 equivalents) to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in distilled water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl with constant stirring.

  • A precipitate of 3-Methyl-1-phenylpyrazole-5-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold distilled water, and dry in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure carboxylic acid.

Protocol 2: Synthesis of 3-Methyl-1-phenylpyrazole-5-carboxamides (Amidation)

This protocol outlines the synthesis of carboxamide derivatives from the corresponding ethyl ester.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Aprotic solvent (e.g., Toluene, Xylene, or DMF)

  • Lewis acid catalyst (optional, e.g., Sodium ethoxide)

  • Round bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent, add the desired amine (1.1-1.5 equivalents).

  • If necessary, add a catalytic amount of a Lewis acid.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 3: Synthesis of 3-Methyl-1-phenylpyrazole-5-carbohydrazide (Hydrazinolysis)

This protocol details the conversion of the ethyl ester to the corresponding carbohydrazide.

Materials:

  • This compound

  • Hydrazine hydrate (80-99%)

  • Ethanol or isopropanol

  • Round bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or isopropanol in a round bottom flask.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • A precipitate of the carbohydrazide may form upon cooling. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • The product can be recrystallized from ethanol to afford pure 3-Methyl-1-phenylpyrazole-5-carbohydrazide.

Biological Activity

The derivatization of this compound can lead to compounds with a range of biological activities. The following tables summarize some of the reported quantitative data for similar pyrazole derivatives.

Table 1: Antimicrobial Activity of Pyrazole Derivatives
CompoundOrganismMIC (µg/mL)Reference
Pyrazole Carboxamide DerivativeS. aureus6.25 - 12.5[1]
Pyrazole Carboxamide DerivativeE. coli12.5 - 25[1]
Pyrazole Carboxamide DerivativeC. albicans6.25 - 12.5[1]
Phenylpyrazole DerivativeS. aureus>100[2]
Phenylpyrazole DerivativeC. albicans12.5[2]
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
CompoundAssayIC50 (µM)Reference
Pyrazole DerivativeCOX-2 Inhibition0.043 - 0.56[3]
Pyrazole DerivativeCOX-2 Inhibition1.15 - 56.73[4]
Pyrazole DerivativeCarrageenan-induced paw edema (% inhibition)70.73 - 86.47[5]
Table 3: Anticancer Activity of Pyrazole Derivatives
CompoundCell LineIC50 (µM)Reference
Pyrazole DerivativeMCF-7 (Breast)2.85 - 23.99[3]
Pyrazole DerivativeHT-29 (Colon)2.12 - 69.37[3]
Pyrazole-thiophene HybridMCF-7 (Breast)6.57[6]
Pyrazole-thiophene HybridHepG2 (Liver)8.86[6]
Pyrazole DerivativeA549 (Lung)5.988[7]
Pyrazole DerivativeMDA-MB-231 (Breast)35.1[7]

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole derivatives are often attributed to their interaction with specific cellular targets and signaling pathways.

Anticancer Activity: Apoptosis Induction and Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[8][9][10][11] This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[8][12] Furthermore, some pyrazoles act as inhibitors of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][13][14][15]

Anticancer_Pathway cluster_0 Kinase Inhibition cluster_1 Apoptosis Induction EGFR EGFR/VEGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Survival Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Proliferation Inhibits Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits Pyrazole->Mitochondria Induces Stress

Caption: Potential anticancer mechanisms of pyrazole derivatives.

Anti-inflammatory Activity: COX-2 Inhibition

The anti-inflammatory properties of many pyrazole-containing compounds, including the commercial drug celecoxib, are due to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[16][17][18] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Anti_inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

The derivatization of this compound offers a promising strategy for the development of novel therapeutic agents. The synthetic protocols provided herein are robust and can be adapted to generate a wide array of derivatives. The biological data for related compounds suggest that these new molecules are likely to exhibit interesting antimicrobial, anti-inflammatory, and anticancer activities. Further screening and optimization are warranted to identify lead compounds for future drug development.

References

Application Notes and Protocols for the Acylation of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the acylation of pyrazolone derivatives, a critical process in the synthesis of compounds with significant pharmacological and biological activities. The protocols outlined below are designed to ensure reproducibility and high yields for both C-acylation and O-acylation reactions.

Introduction to Pyrazolone Acylation

Pyrazolone derivatives are a prominent class of heterocyclic compounds extensively utilized as intermediates in the synthesis of various biologically active molecules. Their derivatives have demonstrated a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] The acylation of the pyrazolone ring, at either the C4 position (C-acylation) or the oxygen atom (O-acylation), is a key synthetic step that allows for the introduction of diverse functional groups, thereby modulating the biological activity of the resulting compounds.

The regioselectivity of the acylation (C- vs. O-acylation) is a critical aspect of the synthesis and can be controlled by the choice of reagents and reaction conditions. This document provides protocols for achieving selective C-acylation and O-acylation of pyrazolone derivatives.

Experimental Protocols

Selective C-Acylation of 3-Methyl-1-phenyl-pyrazol-5-one

This protocol is adapted from a method for the regioselective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one using various aroyl chlorides in the presence of calcium hydroxide.[5] The formation of a calcium complex is crucial for directing the acylation to the C4 position.[5]

Materials:

  • 3-Methyl-1-phenyl-pyrazol-5-one

  • Anhydrous 1,4-dioxane (water content < 0.05%)

  • Calcium hydroxide (Ca(OH)₂)

  • Appropriate acyl chloride (e.g., 4-methylbenzoyl chloride, 4-fluorobenzoyl chloride)

  • Hydrochloric acid (HCl), 1 M

  • Ethanol for recrystallization

  • Standard laboratory glassware, magnetic stirrer, and cooling bath

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve 3-methyl-1-phenyl-pyrazol-5-one (1 equivalent) in anhydrous 1,4-dioxane. It is recommended to grind the pyrazolone with a mortar and pestle before adding the solvent to facilitate dissolution.[5]

  • Complex Formation: Once the pyrazolone is fully dissolved, add calcium hydroxide (2 equivalents) to the solution. Stir the mixture to form the calcium complex. The formation of the complex is essential to prevent O-acylation.[5]

  • Acylation: Cool the reaction mixture in an ice bath. Add the desired acyl chloride (1 equivalent) dropwise to the cooled mixture under continuous stirring. The addition of the acyl chloride can be exothermic.[5] The color of the reaction mixture may change from yellow to orange.[5]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) on silica gel. A suitable mobile phase is 5% methanol in dichloromethane.[5] The reaction is typically fast and can be completed in under 5 hours.[5]

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing ice-cold 1 M hydrochloric acid to quench the reaction and dissolve the excess calcium hydroxide.

  • Isolation: Collect the precipitated solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure C-acylated pyrazolone derivative.[5]

  • Characterization: Analyze the purified product by determining its melting point and using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm its structure.

Important Notes:

  • The reaction must be protected from moisture to prevent the hydrolysis of the acyl chloride. Use anhydrous dioxane.[5]

  • Ensure the complete dissolution of the pyrazolone before adding calcium hydroxide.[5]

  • The formation of the calcium complex prior to the addition of the acylating agent is critical for the regioselectivity of the C-acylation.[5]

O-Acylation of 3-Methylpyrazol-5-ones with Acylisothiocyanates

This protocol describes a facile method for the selective O-acylation of 3-methylpyrazol-5-ones using acylisothiocyanates.[6] This method is particularly useful for the O-acylation of 1-unsubstituted 3-methylpyrazol-5-one.[6]

Materials:

  • 3-Methylpyrazol-5-one derivative

  • Acyl chloride

  • Potassium isothiocyanate (KSCN)

  • 1,4-Dioxane

  • Ethanol

  • Potassium hydroxide (KOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Acylisothiocyanate: In a round-bottom flask, heat a mixture of the desired acyl chloride (1 equivalent) and potassium isothiocyanate (1.1 equivalents) in dioxane at 70°C for 3 hours. The resulting solution of acylisothiocyanate can be used in the next step without purification.[6]

  • Acylation Reaction: In a separate flask, dissolve the 3-methylpyrazol-5-one derivative (1 equivalent) and potassium hydroxide (1 equivalent) in a mixture of ethanol and dioxane.

  • Addition: To the stirred solution of the pyrazolone, add the prepared solution of acylisothiocyanate.

  • Reaction Conditions: The reaction is typically carried out at room temperature.[6]

  • Isolation and Purification: After the reaction is complete (monitor by TLC), the product can be isolated by standard work-up procedures, which may include evaporation of the solvent and purification by recrystallization or column chromatography.

  • Characterization: The structure of the 5-acyloxy-3-methyl-1H-pyrazole product can be confirmed by IR spectroscopy (characteristic C=O absorption band at 1730–1755 cm⁻¹) and ¹H NMR spectroscopy (characteristic singlet for the C4-H proton at 5.86–6.28 ppm).[6]

Data Presentation

The following tables summarize representative quantitative data for the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.[5]

Table 1: Reaction Conditions and Yields for C-Acylation of 3-Methyl-1-phenyl-pyrazol-5-one

Acylating AgentProductReaction Time (h)Yield (%)
4-Methylbenzoyl chloride4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one< 5High
4-Fluorobenzoyl chloride4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one< 5High
4-Phenylbenzoyl chloride4-(4-Phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one< 5High
4-Trifluoromethylbenzoyl chloride4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-oneOvernightHigh

Table 2: Physical and Analytical Data for C-Acylated Pyrazolone Derivatives

ProductMelting Point (°C)Rf value (5% MeOH/DCM)
4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one128-1300.71
4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one125-1350.71

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the C-acylation of pyrazolone derivatives.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Pyrazolone in Anhydrous Dioxane start->dissolve add_caoh2 Add Ca(OH)₂ dissolve->add_caoh2 cool Cool Mixture add_caoh2->cool add_acyl_chloride Add Acyl Chloride Dropwise cool->add_acyl_chloride monitor Monitor Reaction (TLC) add_acyl_chloride->monitor quench Quench with Ice-cold HCl monitor->quench filter Filter Product quench->filter recrystallize Recrystallize filter->recrystallize characterize Characterize Product recrystallize->characterize end end characterize->end End

Caption: General workflow for the C-acylation of pyrazolone derivatives.

This document provides a comprehensive guide for the acylation of pyrazolone derivatives, intended to aid researchers in the synthesis of novel compounds for drug discovery and development. For further details on specific derivatives and their applications, consulting the primary literature is recommended.

References

Application Notes and Protocols: Ethyl 3-Methyl-1-phenylpyrazole-5-carboxylate in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel anti-inflammatory agents using ethyl 3-methyl-1-phenylpyrazole-5-carboxylate as a key starting material. The protocols detailed below are based on established synthetic routes for creating pyrazole-based compounds with potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Introduction

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] The selective inhibition of COX-2 is a key therapeutic target for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[4] this compound is a versatile precursor for the synthesis of various heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, which are known to possess significant anti-inflammatory and COX-2 inhibitory activities.[5][6][7][8]

Synthetic Workflow

The general synthetic strategy involves a two-step process starting from this compound. The first step is the conversion of the ethyl ester to a carbohydrazide, followed by cyclization with a suitable reagent to form the desired pyrazolo[3,4-d]pyrimidinone ring system.

Synthesis_Workflow A Ethyl 3-methyl-1-phenyl- pyrazole-5-carboxylate B 3-Methyl-1-phenylpyrazole- 5-carbohydrazide A->B Hydrazine Hydrate, Ethanol, Reflux C Pyrazolo[3,4-d]pyrimidinone Derivatives B->C Ethyl Orthoformate, Acetic Acid, Reflux

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidinone derivatives.

Key Signaling Pathway: Arachidonic Acid Metabolism

The primary mechanism of action for many of the synthesized anti-inflammatory agents derived from pyrazoles is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are central to the inflammatory cascade, as they catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping functions) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Synthesized_Agents Synthesized Pyrazole Derivatives Synthesized_Agents->COX2 Inhibition

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including notable antimicrobial and antifungal properties.[1][2] The development of novel antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens.[3] These application notes provide detailed protocols for in vitro evaluation of the antimicrobial and antifungal efficacy of pyrazole derivatives, enabling researchers to screen and characterize new chemical entities.

The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[4][5][6][7][8]

Key Experimental Assays

Two primary methods for determining the antimicrobial and antifungal activity of pyrazole derivatives are detailed below:

  • Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][9][10]

  • Agar Well Diffusion Assay: This technique is used to assess the extent of antimicrobial activity by measuring the diameter of the zone of inhibition around a well containing the test compound.[1][11][12][13]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of pyrazole derivatives against both bacteria and fungi.

Materials
  • Sterile 96-well microtiter plates

  • Test pyrazole derivatives

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Mueller-Hinton Broth (MHB) for bacteria[14]

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi[15][16][17]

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • McFarland turbidity standards (0.5)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth with DMSO)

  • Incubator

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Dissolve Pyrazole Derivatives in DMSO B Prepare Serial Dilutions of Compounds A->B C Prepare Microbial Inoculum (0.5 McFarland) D Dilute Inoculum in Broth C->D E Add Broth to all wells of 96-well plate F Add Diluted Compounds to respective wells E->F G Add Microbial Inoculum to test wells F->G H Include Positive and Negative Controls G->H I Incubate Plates (37°C for bacteria, 35°C for fungi) H->I J Visually Inspect for Microbial Growth I->J K Determine MIC (Lowest concentration with no visible growth) J->K

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol
  • Preparation of Test Compounds:

    • Dissolve the pyrazole derivatives in DMSO to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) in a separate 96-well plate to obtain a range of concentrations.

  • Preparation of Inoculum:

    • Bacteria: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

    • Fungi: For yeasts, prepare an inoculum as described for bacteria. For filamentous fungi, grow the fungus on an appropriate agar medium until it sporulates. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.5-2.5 x 10⁵ CFU/mL.[15][16][17]

  • Assay Procedure:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Transfer 100 µL of the serially diluted pyrazole derivatives to the corresponding wells.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and DMSO without any test compound). A sterility control (broth only) should also be included.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria.[14]

    • Incubate the plates at 35°C for 24-48 hours for fungi.[15][16]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth of the microorganism.[3]

Protocol 2: Agar Well Diffusion Assay

This protocol is used for the qualitative or semi-quantitative assessment of the antimicrobial and antifungal activity of pyrazole derivatives.

Materials
  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Test pyrazole derivatives dissolved in DMSO

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic/antifungal

  • Negative control (DMSO)

  • Incubator

Experimental Workflow

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare and Pour Agar Plates C Inoculate Agar Surface with Microbial Suspension A->C B Prepare Microbial Inoculum (0.5 McFarland) B->C D Create Wells in the Agar C->D E Add Pyrazole Derivative Solution to Wells D->E F Add Positive and Negative Controls to separate wells E->F G Incubate Plates F->G H Measure the Diameter of the Zone of Inhibition G->H

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol
  • Preparation of Agar Plates:

    • Prepare MHA for bacteria or SDA for fungi according to the manufacturer's instructions and sterilize by autoclaving.

    • Pour the molten agar into sterile Petri dishes to a uniform thickness and allow them to solidify.

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Evenly swab the entire surface of the agar plate to ensure a uniform lawn of microbial growth.

  • Assay Procedure:

    • Using a sterile cork borer, create wells (6-8 mm in diameter) in the inoculated agar plates.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the pyrazole derivative solution (at a known concentration) into each well.[12]

    • Add a positive control (a standard antimicrobial solution) and a negative control (DMSO) to separate wells on the same plate.

  • Incubation:

    • Allow the plates to stand for about an hour to permit the diffusion of the compounds into the agar.

    • Invert the plates and incubate them at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[1]

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The diameter is measured in millimeters (mm).[13]

Data Presentation

Quantitative data from the antimicrobial and antifungal assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Bacterial Strains
CompoundStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Klebsiella pneumoniae (MIC in µg/mL)Reference
Pyrazole Derivative 162.5125>250125[3]
Pyrazole Derivative 212.515.615.63.91[18]
Pyrano[2,3-c] pyrazole 5c50-6.256.25[9]
Ciprofloxacin (Control)<1<1<1<1[18]

Note: '-' indicates data not available.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Fungal Strains
CompoundCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Aspergillus flavus (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)Reference
Pyrazole Derivative 21a7.82.9--[3]
Pyrazole-Triazole Hybrid 6c0.06254.0-0.0625[19]
Fluconazole (Control)0.25-2.0>64>641.0-8.0[19]

Note: '-' indicates data not available.

Table 3: Zone of Inhibition of Pyrazole Derivatives against Bacterial and Fungal Strains
CompoundStaphylococcus aureus (Zone of Inhibition in mm)Escherichia coli (Zone of Inhibition in mm)Candida albicans (Zone of Inhibition in mm)Aspergillus niger (Zone of Inhibition in mm)Reference
Pyrazole Derivative 21a2227-35[3]
Pyrazole Derivative 4e----[11]
Pyrazole Derivative 6b--Moderate ActivityMaximum Activity[20]
Ampicillin (Control)25-3020-25N/AN/A[13]
Griseofulvin (Control)N/AN/A18-2220-25[20]

Note: '-' indicates data not available; N/A indicates not applicable.

Conclusion

The protocols detailed in these application notes provide a standardized framework for the initial screening and evaluation of the antimicrobial and antifungal potential of novel pyrazole derivatives. Adherence to these methodologies will ensure the generation of reliable and comparable data, which is essential for the identification of promising lead compounds in the drug discovery pipeline. Further in-depth studies, including time-kill kinetics and in vivo efficacy models, are recommended for compounds that exhibit significant activity in these primary assays.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of pyrazole compounds utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[1][2][3][4] Pyrazole derivatives are a critical class of heterocyclic compounds with wideranging applications in medicinal chemistry, agrochemicals, and material science, exhibiting activities such as anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[5][6][7][8][9]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This efficient energy transfer circumvents the limitations of conventional heating, where heat is transferred through convection, which is often slow and inefficient. Key benefits include:

  • Accelerated Reaction Rates: Reactions that take hours under conventional reflux can often be completed in minutes using microwave irradiation.[3][10][11]

  • Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher isolated yields of the desired pyrazole derivatives.[5][10][11]

  • Improved Purity: Shorter reaction times at high temperatures can reduce the degradation of reactants and products, resulting in cleaner reaction mixtures and simplifying purification.

  • Energy Efficiency: MAOS is a more energy-efficient method compared to conventional heating, contributing to more sustainable laboratory practices.[2]

  • Solvent-Free Conditions: In many cases, microwave-assisted synthesis can be performed under solvent-free conditions, reducing the environmental impact and simplifying downstream processing.[5][12][13][14]

Key Synthetic Routes to Pyrazoles via Microwave Irradiation

Several well-established synthetic strategies for constructing the pyrazole ring are amenable to microwave assistance. This document will focus on three prevalent methods:

  • From α,β-Unsaturated Ketones (Chalcones) and Hydrazines: A classic and versatile method involving the condensation of a chalcone with a hydrazine derivative.[7][9][15][16][17]

  • From 1,3-Dicarbonyl Compounds and Hydrazines: The Knorr pyrazole synthesis and related reactions utilizing β-ketoesters or 1,3-diketones as precursors.[5][8][18]

  • Via 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes to form the pyrazole ring.[19]

Protocol 1: Synthesis of Pyrazoles from Chalcones and Hydrazines

This protocol describes the rapid, microwave-assisted cyclization of a chalcone with a hydrazine derivative to yield a pyrazole. This method is highly efficient and applicable to a wide range of substituted chalcones and hydrazines.[7][17]

Experimental Workflow

cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification chalcone Chalcone Derivative mw_vial Combine Reactants in Microwave Vial chalcone->mw_vial hydrazine Hydrazine Derivative hydrazine->mw_vial solvent Solvent (e.g., Ethanol) solvent->mw_vial mw_irradiation Microwave Irradiation mw_vial->mw_irradiation cooling Cool to Room Temperature mw_irradiation->cooling precipitation Precipitate with Crushed Ice cooling->precipitation filtration Filter Solid Product precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product Pure Pyrazole Derivative recrystallization->product

Caption: Workflow for the microwave-assisted synthesis of pyrazoles from chalcones.

Materials
  • Substituted Chalcone (1.0 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor with sealed vessels

Procedure
  • In a 10 mL microwave process vial, combine the chalcone (1.0 mmol), the hydrazine derivative (1.2 mmol), and ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid (2 drops) to the mixture.[7]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 100-300 W for 1-5 minutes, with a target temperature of 75-100°C.[6][7] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to afford the pure pyrazole derivative.

Data Summary
Chalcone DerivativeHydrazine DerivativePower (W)Time (min)Temperature (°C)SolventYield (%)Reference
3-(4-chlorophenyl)-1-phenylprop-2-en-1-oneHydrazine hydrate100-3001N/AEthanol~90[7]
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-onePhenylhydrazine100-3001N/AEthanol~88[7]
DibenzalacetonePhenylhydrazine10015-7075Ethanol50-82[6]
DibenzalacetoneHydrazine hydrate20020100Acetic AcidN/A[6]

Protocol 2: One-Pot Synthesis of Pyrazolones from 1,3-Dicarbonyls

This protocol details an efficient one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives under solvent-free microwave irradiation. This method is notable for its atom economy and operational simplicity.[5][8]

Logical Relationship Diagram

reagents β-Ketoester + Hydrazine Derivative + Aldehyde Derivative mw_irradiation Microwave Irradiation (Solvent-Free) reagents->mw_irradiation knorr_condensation Knorr Condensation mw_irradiation->knorr_condensation Step 1 knoevenagel_condensation Knoevenagel Condensation knorr_condensation->knoevenagel_condensation Step 2 product 4-Arylidenepyrazolone knoevenagel_condensation->product

Caption: Reaction pathway for the one-pot synthesis of 4-arylidenepyrazolones.

Materials
  • Ethyl Acetoacetate (1.5 mmol)

  • Substituted Hydrazine (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • Microwave reactor

Procedure
  • In a 50 mL one-neck flask, add ethyl acetoacetate (1.5 mmol), the substituted hydrazine (1.0 mmol), and the substituted benzaldehyde (1.0 mmol).[5]

  • Place the flask in a domestic or dedicated microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.[5] The reaction is performed without any solvent.

  • After irradiation, allow the mixture to cool to room temperature.

  • Triturate the resulting solid with ethyl acetate and collect the product by suction filtration.

  • The solid product can be further purified by recrystallization if necessary.

Data Summary
β-KetoesterHydrazineAldehydePower (W)Time (min)SolventYield (%)Reference
Ethyl acetoacetate3-Nitrophenylhydrazine3-Methoxy-4-ethoxy-benzaldehyde42010None83[5]
Ethyl acetoacetatePhenylhydrazineBenzaldehyde42010None71[5][8]
Ethyl acetoacetateHydrazine hydrate4-Chlorobenzaldehyde42010None92[5]

Protocol 3: Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

This protocol describes the microwave-assisted 1,3-dipolar cycloaddition of a diazo compound to an alkyne to produce substituted pyrazoles. This method is particularly useful for accessing specific substitution patterns on the pyrazole ring.[19]

Experimental Workflow

cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification diazo Diazo Compound mw_vial Combine Reactants in Microwave Vial (Neat) diazo->mw_vial alkyne Alkyne Derivative alkyne->mw_vial mw_irradiation Microwave Irradiation mw_vial->mw_irradiation distillation Remove Excess Alkyne (Reduced Pressure) mw_irradiation->distillation extraction Treat with CH2Cl2 distillation->extraction concentration Concentrate in vacuo extraction->concentration product Pure Pyrazole Derivative concentration->product

Caption: Workflow for the microwave-assisted 1,3-dipolar cycloaddition synthesis of pyrazoles.

Materials
  • Ethyl diazoacetate (1.0 mmol)

  • Substituted Alkyne (10.0 mmol, used in excess)

  • Microwave reactor with sealed vessels

Procedure
  • In a 5 mL microwave process vial, combine ethyl diazoacetate (1.0 mmol) and the alkyne (10.0 mmol). The reaction is carried out under neat (solvent-free) conditions.[19]

  • Seal the vial and place it in the microwave reactor with magnetic stirring.

  • Irradiate the mixture for 10-45 minutes at a temperature of 120-140°C.[19]

  • After cooling, recover the excess alkyne by distillation under reduced pressure.

  • Treat the reaction mixture with dichloromethane (CH₂Cl₂) and then concentrate it in vacuo to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Data Summary
Diazo CompoundAlkyneTime (min)Temperature (°C)SolventYield (%)Reference
Ethyl diazoacetate1-Hexyne10120None85[19]
Ethyl diazoacetatePhenylacetylene15140None92[19]
Ethyl diazoacetate1-Ethynyl-1-cyclohexanol45140None75[19]

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient construction of pyrazole compounds. The protocols and data presented herein demonstrate the significant advantages of this approach, including reduced reaction times, high yields, and cleaner reaction profiles, making it an invaluable tool for researchers in synthetic and medicinal chemistry. The adoption of these methods can accelerate the discovery and development of novel pyrazole-based molecules for a wide array of applications.

References

One-Pot Synthesis of Substituted Pyrazole Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrazole carboxylates. Pyrazole scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] One-pot, multi-component reactions (MCRs) offer an efficient, atom-economical, and environmentally friendly approach to construct these valuable heterocyclic compounds.[5][6]

Application Notes

The synthesis of substituted pyrazole carboxylates via one-pot methodologies is a versatile strategy that allows for the rapid generation of diverse compound libraries, which is crucial for drug discovery and development. These reactions typically involve the condensation of three or four components, such as an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), a hydrazine derivative, and in some cases, a source of active methylene like malononitrile.[1][7] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. Various catalysts, including ionic liquids, nano-sized metal oxides, and organocatalysts, have been successfully employed to promote these transformations.[1][2]

The resulting substituted pyrazole carboxylates serve as key intermediates for the synthesis of more complex molecules and are themselves candidates for biological screening. Their structural diversity, achieved by varying the initial building blocks, makes them attractive for targeting a wide array of biological targets.

Experimental Protocols

Below are detailed protocols for the one-pot synthesis of substituted pyrazole carboxylates using different catalytic systems.

Protocol 1: Magnetic Ionic Liquid Catalyzed Synthesis

This protocol utilizes a magnetic ionic liquid, such as 1-butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl₄]), which allows for easy separation and recycling of the catalyst.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Phenylhydrazine (1 mmol)

  • [bmim][FeCl₄] (as catalyst)

  • Isopropanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of [bmim][FeCl₄].

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add a small amount of ethanol and use a magnet to hold the ionic liquid catalyst to the side of the flask.

  • Decant the ethanolic solution containing the product.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from isopropanol to afford the pure substituted pyrazole-4-carboxylate.[1]

Protocol 2: Citric Acid Catalyzed Four-Component Synthesis in Water

This environmentally benign protocol employs citric acid as a mild organocatalyst and water as the solvent.

Materials:

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Citric acid (20 mol%)

  • Water

Procedure:

  • In a 25 mL round-bottom flask, add hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and citric acid (20 mol%) to 1 mL of water.

  • Heat the reaction mixture to 80°C with constant stirring for the appropriate time, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid product by filtration.

  • Wash the crude product with water to remove the catalyst and any water-soluble impurities.

  • Air-dry the product to obtain the desired 6-amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Protocol 3: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Three-Component Synthesis

This method utilizes the readily available and inexpensive p-TsOH as a catalyst for the synthesis of multifunctionalized pyrazole derivatives.[3]

Materials:

  • Cyclic β-diketone (e.g., dimedone) (1 mmol)

  • Arylglyoxal (1 mmol)

  • Arylhydrazone (1 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the cyclic β-diketone (1 mmol) and arylglyoxal (1 mmol) in DMF, add the arylhydrazone (1 mmol) and a catalytic amount of p-TsOH.[3]

  • Heat the reaction mixture at 70°C and stir.[3]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical results obtained from one-pot syntheses of substituted pyrazole carboxylates, showcasing the effect of different substituents and catalysts on the reaction yield and time.

Table 1: Magnetic Ionic Liquid Catalyzed Synthesis of Pyrazole-4-Carboxylic Acid Ethyl Ester Derivatives[1]

EntryAldehyde (Ar)ProductYield (%)
1C₆H₅Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate92
24-Cl-C₆H₄Ethyl 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate90
34-Me-C₆H₄Ethyl 5-methyl-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxylate88
44-NO₂-C₆H₄Ethyl 5-methyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate85
52-Cl-C₆H₄Ethyl 3-(2-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate87

Table 2: Citric Acid Catalyzed Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

EntryAldehyde (Ar)Time (min)Yield (%)
1C₆H₅2095
24-Cl-C₆H₄2592
34-Me-C₆H₄3090
44-NO₂-C₆H₄3588
53-NO₂-C₆H₄3585

Visualizations

The following diagrams illustrate the general workflow and a plausible reaction mechanism for the one-pot synthesis of substituted pyrazole carboxylates.

experimental_workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aldehyde ReactionVessel Reaction Vessel (Solvent + Catalyst) Aldehyde->ReactionVessel BetaKetoester β-Ketoester BetaKetoester->ReactionVessel Hydrazine Hydrazine Hydrazine->ReactionVessel Workup Work-up ReactionVessel->Workup Reaction Completion Purification Purification Workup->Purification FinalProduct Substituted Pyrazole Carboxylate Purification->FinalProduct

Caption: General experimental workflow for one-pot synthesis.

reaction_mechanism A Aldehyde + β-Ketoester B Knoevenagel Condensation A->B C α,β-Unsaturated Intermediate B->C E Michael Addition C->E D Hydrazine D->E F Adduct E->F G Cyclization & Dehydration F->G H Substituted Pyrazole Carboxylate G->H

Caption: Plausible mechanism for the three-component synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The most common and effective method for synthesizing this compound is a variation of the Knorr pyrazole synthesis. This typically involves the condensation of a β-ketoester with a hydrazine derivative. Specifically, the reaction of ethyl acetoacetate with phenylhydrazine is a primary route. Another established method involves the reaction of aniline with ethyl 5-methyl-2H-pyrazole-3-carboxylate.

Q2: I am experiencing a consistently low yield. What are the potential causes and how can I improve it?

Low yields in this synthesis can arise from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. To address this, you can try increasing the reaction time or temperature. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to ensure all starting material is consumed.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield. Acidic catalysts like glacial acetic acid are often used to facilitate the condensation.[1] Experimenting with different solvents, such as ethanol or 1-propanol, may also improve the outcome.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Careful control of reaction temperature and purification of starting materials can help minimize side reactions.

  • Purity of Reagents: Ensure the purity of your starting materials, particularly the phenylhydrazine and ethyl acetoacetate, as impurities can lead to undesirable side reactions.

Q3: I am observing the formation of multiple products in my reaction mixture. What could be the cause and how can I improve the selectivity?

The formation of multiple products often points to a lack of regioselectivity, especially when using unsymmetrical β-dicarbonyl compounds. In the synthesis of this compound from ethyl acetoacetate and phenylhydrazine, two regioisomers can theoretically be formed. The regioselectivity is influenced by the reaction conditions. Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor the other. To improve selectivity, careful control of the pH is recommended.

Q4: What are the best practices for the purification of this compound?

After the reaction is complete, the crude product often requires purification to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid products. Ethanol is often a suitable solvent for the recrystallization of pyrazole derivatives.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate and hexanes.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalystUse a fresh or different batch of catalyst. Consider using a catalytic amount of glacial acetic acid.
Low reaction temperatureIncrease the reaction temperature and monitor the reaction by TLC. Refluxing in ethanol is a common practice.
Poor quality of reagentsEnsure the purity of starting materials (phenylhydrazine and ethyl acetoacetate) through appropriate purification methods if necessary.
Formation of a Sticky or Oily Product Incomplete reaction or presence of impuritiesEnsure the reaction has gone to completion. Attempt to induce crystallization by scratching the flask or adding a seed crystal. If that fails, purify by column chromatography.
Excess solventRemove the solvent under reduced pressure.
Product is Difficult to Crystallize Presence of impuritiesPurify the crude product using column chromatography before attempting recrystallization.
Incorrect crystallization solventExperiment with different solvent systems for recrystallization. A mixture of ethanol and water can sometimes be effective.
Presence of Regioisomers Lack of regiocontrol in the reactionAdjust the pH of the reaction mixture. Acidic conditions often favor the formation of a specific isomer.

Experimental Protocols

Protocol 1: Synthesis from Ethyl Acetoacetate and Phenylhydrazine

This protocol is based on the Knorr pyrazole synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol (or 1-Propanol)

  • Glacial Acetic Acid (catalyst)

  • Diethyl ether (for crystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 equivalent).

  • Add ethanol as the solvent.

  • Slowly add phenylhydrazine (1.0 equivalent) to the flask while stirring. The addition may be exothermic.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure.

  • Add a small amount of diethyl ether and stir vigorously to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis from Aniline and Ethyl 5-methyl-2H-pyrazole-3-carboxylate

This method has been reported to produce a high yield of the target compound.

Materials:

  • Aniline

  • tert-Butylnitrite

  • Acetic acid

  • Methanol

  • Ethyl 5-methyl-2H-pyrazole-3-carboxylate

  • Copper (II) acetate

Procedure:

  • Stage 1:

    • In a Schlenk flask under an inert atmosphere, dissolve aniline in methanol.

    • Cool the solution to 0°C.

    • Add tert-butylnitrite and acetic acid.

    • Stir the reaction mixture at 0°C for 30 minutes.

  • Stage 2:

    • To the reaction mixture from Stage 1, add ethyl 5-methyl-2H-pyrazole-3-carboxylate and copper (II) acetate.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography. A reported yield for this method is 92%.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

Starting MaterialsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aniline, Ethyl 5-methyl-2H-pyrazole-3-carboxylateCopper diacetateMethanol0 - 201892[2]
Ethyl acetoacetate, PhenylhydrazineAcetic acidEthanolReflux1-2Typically high, but variableGeneral Knorr Synthesis
Ethyl benzoylacetate, Hydrazine hydrateAcetic acid1-Propanol~1001Not specified for this specific product[3]

Visualizations

Reaction_Pathway EAA Ethyl Acetoacetate Intermediate Hydrazone Intermediate EAA->Intermediate + PH Phenylhydrazine PH->Intermediate Product Ethyl 3-methyl-1-phenyl- pyrazole-5-carboxylate Intermediate->Product Cyclization & Dehydration H2O H₂O Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Intermediate

Caption: Knorr synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time / Temperature Incomplete->Increase_Time_Temp Check_Reagents Check Reagent Purity Complete->Check_Reagents Increase_Time_Temp->Check_Completion Impure_Reagents Impure Check_Reagents->Impure_Reagents No Pure_Reagents Pure Check_Reagents->Pure_Reagents Yes Purify_Reagents Purify Starting Materials Impure_Reagents->Purify_Reagents Optimize_Conditions Optimize Catalyst/ Solvent Pure_Reagents->Optimize_Conditions Purify_Reagents->Start Re-run Reaction

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

Optimization_Flow Start Goal: Maximize Yield Solvent_Screen Solvent Screening (Ethanol, Propanol, etc.) Start->Solvent_Screen Catalyst_Optimization Catalyst Optimization (Acidic vs. Basic, Concentration) Solvent_Screen->Catalyst_Optimization Temp_Profile Temperature Profiling (Room Temp to Reflux) Catalyst_Optimization->Temp_Profile Time_Study Reaction Time Study Temp_Profile->Time_Study Analysis Analyze Yield and Purity (HPLC, NMR) Time_Study->Analysis Analysis->Solvent_Screen Suboptimal Optimal_Conditions Optimal Conditions Identified Analysis->Optimal_Conditions Successful

Caption: Logical flow for optimizing reaction conditions for higher yield.

References

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This guide provides practical, question-and-answer-based troubleshooting for common side reactions and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles?

A1: The most prevalent methods for synthesizing the pyrazole core are:

  • Knorr Pyrazole Synthesis: The cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This is one of the most common and versatile methods.[1][2]

  • Reaction of α,β-Unsaturated Ketones/Aldehydes with Hydrazines: This method involves the reaction of an α,β-unsaturated carbonyl compound (like a chalcone) with a hydrazine, often leading to a pyrazoline intermediate that is subsequently oxidized to the pyrazole.[3]

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is another significant route to substituted pyrazoles.

Q2: My pyrazole synthesis is resulting in a very low yield. What are the likely causes?

A2: Low yields are a frequent issue and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical. For many condensation reactions, heating under reflux is necessary. Microwave-assisted synthesis can also be explored to potentially improve yields and shorten reaction times.[4]

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to unwanted side reactions. Ensure the purity of your starting materials. Hydrazine derivatives, in particular, can degrade over time and may need to be purified or used from a fresh source.[5]

  • Formation of Stable Intermediates: In some cases, a stable intermediate, such as a hydroxylpyrazolidine, may form and not readily dehydrate to the final pyrazole product. Adjusting conditions, like increasing the temperature or adding a dehydrating agent, can help drive the reaction to completion.

  • Side Reactions: The formation of byproducts, especially regioisomers, can significantly lower the yield of the desired product.

Q3: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[1][5] Several factors influence regioselectivity:

  • Steric and Electronic Effects: The substituents on both the dicarbonyl compound and the hydrazine play a crucial role. Bulky groups can sterically hinder the attack at one carbonyl, favoring the formation of a specific isomer.[5]

  • Reaction Conditions: The pH of the reaction medium can influence the reaction pathway. Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[1]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve the regioselectivity in some cases.

Troubleshooting Guides

Issue 1: Consistently Low Product Yield

If you are experiencing low yields in your pyrazole synthesis, a systematic approach to troubleshooting can help identify the root cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time) check_purity->optimize_conditions check_stoichiometry Verify Reactant Stoichiometry optimize_conditions->check_stoichiometry adjust_catalyst Adjust Catalyst (Acid/Base) optimize_conditions->adjust_catalyst monitor_reaction Monitor Reaction by TLC/LC-MS check_stoichiometry->monitor_reaction excess_hydrazine Use Slight Excess of Hydrazine check_stoichiometry->excess_hydrazine incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No increase_time_temp Increase Time/ Temperature incomplete_reaction->increase_time_temp Yes purification_issue Review Purification Method side_reactions->purification_issue No address_regioisomers Address Regioisomer Formation side_reactions->address_regioisomers Yes end_bad Re-evaluate Synthetic Route purification_issue->end_bad end_good Yield Improved increase_time_temp->end_good adjust_catalyst->end_good excess_hydrazine->end_good address_regioisomers->end_good KnorrRegioisomers cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at C1 dicarbonyl->attack_c1 attack_c2 Attack at C2 dicarbonyl->attack_c2 hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 regioisomer1 Regioisomer 1 attack_c1->regioisomer1 Cyclization & Dehydration regioisomer2 Regioisomer 2 attack_c2->regioisomer2 Cyclization & Dehydration

References

Technical Support Center: Purification of Crude Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound and related pyrazole derivatives.

Q1: What is the best solvent for recrystallizing crude this compound?

A1: The choice of solvent is critical for successful recrystallization. For pyrazole derivatives, alcohols are often a good starting point.[1]

  • Single Solvents: Ethanol is a commonly used and effective solvent for recrystallizing pyrazole esters and related structures.[2][3] Methanol and isopropanol are also viable options.[1][4]

  • Mixed Solvent Systems: A mixed solvent system can be highly effective if a single solvent is not ideal.[1][5] A common approach is to dissolve the crude product in a minimal amount of a "good" hot solvent (like ethanol or methanol) where it is highly soluble, and then slowly add a "poor" solvent (like water) in which it is less soluble until the solution becomes slightly turbid.[1][5][6] Slow cooling should then induce crystallization. Diluted ethanol has been successfully used for similar pyrazolone structures.[7]

Q2: I've dissolved my crude product and let it cool, but no crystals are forming. What should I do?

A2: The absence of crystal formation upon cooling is a common issue, often due to oversaturation or the solution not being sufficiently supersaturated.[1] Here are several techniques to induce crystallization:

  • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[1]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for other crystals to form.[1]

  • Cool Further: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of your compound.[1]

Q3: My recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors.[1] Consider the following to improve your recovery:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to completely dissolve your crude product. Any excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[1]

  • Ensure Thorough Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1]

  • Prevent Premature Crystallization: Ensure all the crude product (but not the impurities) is dissolved during the heating stage. If the product crystallizes too early during a hot filtration step, you will lose product. Use a pre-heated funnel and flask for hot filtration.

Q4: How can I remove colored impurities from my crude product?

A4: Colored impurities can often be removed by using activated charcoal.[1] After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal to the solution and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal by hot gravity filtration before allowing the solution to cool. Be aware that activated charcoal can also adsorb some of your desired product, which may slightly lower the overall yield.[1]

Q5: My product is separating as an oil, not crystals ("oiling out"). What's happening and how can I fix it?

A5: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is too concentrated or cooled too quickly.[1] The compound comes out of solution as a liquid instead of a solid. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the concentration.[1]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate. This gives the molecules time to align properly into a crystal lattice.

Q6: The crystals I obtained are still impure. What are the next steps?

A6: If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization is often necessary.[1]

  • Ensure that the crystals were properly washed with a small amount of cold recrystallization solvent after the first filtration to remove any residual mother liquor containing impurities.

  • Perform a second recrystallization using the same procedure. This will generally result in a much purer final product.

Quantitative Data

While specific experimental data for this compound is not widely published, the table below includes data for the closely related parent compound, 1-Phenyl-3-methyl-5-pyrazolone, which can serve as a useful reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O[8][9]
Molecular Weight 174.2 g/mol [8][9][10]
Appearance White or off-white crystalline powder[8]
Melting Point 126-128 °C[8][11][12]
Boiling Point 287 °C (at 265 mmHg)[8]
Solubility Soluble in hot water, alcohol, acid, and alkali. Slightly soluble in benzene. Insoluble in ether and petroleum ether.[8]
Water Solubility 3 g/L (20 °C)[8]

Experimental Protocols

Protocol: Single-Solvent Recrystallization using Ethanol

This protocol outlines a standard method for the purification of crude this compound.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a small portion of ethanol.

  • Heating: Gently heat the mixture while stirring. Add more ethanol in small portions until the solid has just completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Place a funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For complete dryness, a desiccator can be used.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization process.

G Troubleshooting Workflow for Recrystallization start Start with Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool to Room Temperature, then Ice Bath dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Product 'Oils Out' cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No product_pure Is Product Pure? collect->product_pure low_yield Low Yield collect->low_yield end Pure Product product_pure->end Yes impure_product Impure Product product_pure->impure_product No add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed Try First reduce_volume Reduce Solvent Volume (Boil Off Excess) no_crystals->reduce_volume If Seeding Fails add_seed->cool reduce_volume->cool reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool recrystallize_again Perform Second Recrystallization impure_product->recrystallize_again recrystallize_again->dissolve check_solvent Review: Minimized Solvent? Cooled Thoroughly? low_yield->check_solvent

Caption: Troubleshooting workflow for pyrazole recrystallization.

References

Technical Support Center: Optimization of Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knorr pyrazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your pyrazole synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Knorr pyrazole synthesis and what is its general mechanism?

A1: The Knorr pyrazole synthesis is a fundamental reaction in organic chemistry for the synthesis of pyrazole derivatives. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[1][2]

Q2: My Knorr pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in the Knorr synthesis can arise from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions.[3] To troubleshoot, consider the following:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can lead to side reactions.[4] Hydrazine derivatives can degrade over time, so using a fresh reagent is advisable.[4]

  • Reaction Temperature and Time: Insufficient heating or reaction time may lead to an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[3] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]

  • Catalyst: The choice and amount of acid catalyst are crucial. A catalytic amount of a protic acid like acetic acid is often used.[2]

  • Stoichiometry: A slight excess of the hydrazine derivative (1.1-1.2 equivalents) can help drive the reaction to completion.[2]

Q3: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[5] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[6] Strategies to improve regioselectivity include:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[7]

  • pH Control: Adjusting the pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile, thereby directing the regioselectivity.[5][6]

  • Temperature: Lower temperatures may favor the kinetically controlled product, potentially leading to a different isomeric ratio than reactions run at higher temperatures.

Q4: The reaction mixture has turned a dark color. Is this normal and how can I obtain a clean product?

A4: Discoloration, often to a yellow or red hue, is frequently observed, especially when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material.[4] While this can be typical, a cleaner reaction profile may be obtained by adding a mild base, such as sodium acetate, to neutralize the acid.[4] Purification of the crude product can be achieved through recrystallization or column chromatography on silica gel to remove these colored impurities.[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress by TLC until the limiting reagent is consumed.- Increase reaction temperature or prolong the reaction time.[3]- Consider using microwave irradiation to accelerate the reaction.
Poor Quality of Starting Materials - Verify the purity of the 1,3-dicarbonyl compound and hydrazine derivative by NMR or other analytical techniques.- Use freshly opened or purified hydrazine, as they can degrade over time.
Suboptimal Catalyst - Ensure a catalytic amount of acid (e.g., a few drops of glacial acetic acid) is used.- If using a hydrazine salt (e.g., hydrochloride), the reaction may be too acidic. Consider adding a mild base like sodium acetate.
Formation of a Stable Intermediate In some cases, a stable hydroxylpyrazolidine intermediate may form and not readily dehydrate.[6] Increasing the reaction temperature or adding a dehydrating agent might be necessary.
Issue 2: Formation of Regioisomeric Mixture
Possible Cause Troubleshooting Steps
Use of Unsymmetrical 1,3-Dicarbonyl This is the primary cause of regioisomer formation.[5]
Non-Optimized Solvent - Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance regioselectivity.[7]
Uncontrolled pH - Adjust the pH of the reaction. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[6]
Separation of Isomers If a mixture is unavoidable, separation can be attempted by flash column chromatography or recrystallization. A thorough screening of solvent systems by TLC is recommended to find an optimal eluent for separation.[8]

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the yield and regioselectivity of the Knorr pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl Substituents (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)
CF₃, PhenylMethylhydrazineEthanol60:4085
CF₃, PhenylMethylhydrazineTFE85:1590
CF₃, PhenylMethylhydrazineHFIP97:392
Methyl, PhenylPhenylhydrazineEthanol70:3088
Methyl, PhenylPhenylhydrazineTFE>95:595

Note: Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 3-position and R² at the 5-position. Regioisomer B is the alternative isomer.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, 1-Propanol)

  • Acid catalyst (e.g., Glacial acetic acid, a few drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[2]

  • Add a catalytic amount of glacial acetic acid.[9]

  • Slowly add the hydrazine derivative to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 1 hour to several hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by vacuum filtration.[9] Alternatively, the solvent can be removed under reduced pressure, and the crude product purified.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.[1]

  • Heat the reaction mixture under reflux for 1 hour.[1]

  • Cool the resulting syrup in an ice bath.[1]

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1]

  • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1]

Visualizations

Knorr_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix 1,3-Dicarbonyl, Hydrazine, Solvent, & Catalyst start->reactants heat Heat to Reflux (e.g., 1-4h) reactants->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify end End purify->end

Caption: A general experimental workflow for the Knorr pyrazole synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_purity->check_conditions Pure purify_reagents Purify or Replace Starting Materials check_purity->purify_reagents Impure check_side_reactions Analyze for Side Products (TLC/LCMS) check_conditions->check_side_reactions Optimized optimize_conditions Optimize Temp, Time, or Catalyst check_conditions->optimize_conditions Suboptimal end Review Purification Technique check_side_reactions->end No Major Side Products modify_conditions Modify Conditions to Minimize Side Reactions check_side_reactions->modify_conditions Side Products Present purify_reagents->start optimize_conditions->start modify_conditions->start

Caption: A logical workflow for troubleshooting low yields in Knorr pyrazole synthesis.

References

Technical Support Center: Purification of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate. Here, you will find detailed information on the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as phenylhydrazine and ethyl acetoacetate, as well as side-products from the cyclization reaction. Depending on the reaction conditions, regioisomers or over-alkylated products might also be present. It is also possible for residual solvents from the reaction or initial work-up to remain.

Q2: What is the most straightforward method for purifying crude this compound?

A2: For many common impurities, recrystallization is the most effective and straightforward purification method. This technique is particularly good at removing less soluble or more soluble impurities from the final product.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on the purification of structurally similar pyrazole derivatives, mixed solvent systems are often successful. Good starting points for solvent screening include methanol-acetone and methanol-ethyl acetate mixtures.[1] Dilute ethanol has also been used for the recrystallization of related pyrazolones.[2]

Q4: My compound is an oil and won't crystallize. What should I do?

A4: If your product is an oil, it may be due to persistent impurities. In this case, column chromatography is the recommended next step. A silica gel column with a suitable eluent system can separate the desired product from impurities.

Q5: How do I monitor the purity of my sample during the purification process?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For related acylated pyrazolones, a mobile phase of 5% methanol in dichloromethane has been shown to provide good separation.[3] High-performance liquid chromatography (HPLC) can be used for more quantitative purity analysis. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be a good starting point for developing a suitable analytical method.[4]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Suggested Solution
The compound is too soluble in the chosen recrystallization solvent.Try a different solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a mixed solvent system and adjusting the ratio of the solvents.
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.Preheat the filtration funnel and receiving flask. Perform the filtration as quickly as possible.
The product was not allowed to crystallize completely before filtration.Ensure the solution has cooled to room temperature and then consider further cooling in an ice bath to maximize crystal formation.
Issue 2: Product Purity Does Not Improve After Recrystallization
Possible Cause Suggested Solution
The impurity has similar solubility to the product in the chosen solvent.Screen for a different recrystallization solvent or solvent system. Alternatively, proceed with column chromatography for separation.
The impurity is occluded within the product's crystal lattice.Attempt a slower crystallization process. Dissolve the product in a suitable solvent and allow the solvent to evaporate slowly over several days.
Issue 3: Streaking or Overlapping Spots on TLC Plate
Possible Cause Suggested Solution
The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The mobile phase is not polar enough to move the compounds off the baseline.Increase the polarity of the mobile phase. For a methanol/dichloromethane system, gradually increase the percentage of methanol.
The mobile phase is too polar, causing all components to run with the solvent front.Decrease the polarity of the mobile phase. Decrease the percentage of the more polar solvent.
The compound may be acidic or basic and interacting strongly with the silica gel.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve the spot shape.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol-Acetone)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add acetone dropwise until the solution becomes slightly turbid and the turbidity persists for a few seconds.

  • Clarification: If the solution is not clear, add a few drops of hot methanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same ratio of methanol to acetone as the final crystallization mixture).

  • Drying: Dry the crystals in a vacuum oven at a temperature below the product's melting point.

For a related compound, 1-phenyl-3-methyl-5-pyrazolone, recrystallization from a methanol-acetone mixed solvent yielded a product with 99.6% purity.[1]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane/ethyl acetate). Gradually increase the polarity of the mobile phase to separate the components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Purity of a Related Pyrazolone After Recrystallization

Purification Method Solvent System Purity Reference
RecrystallizationMethanol-Acetone99.6%[1]
RecrystallizationMethanol-Ethyl Acetate99.5%[1]

Visualizations

Purification Workflow

PurificationWorkflow start Crude this compound is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization purity_check Check Purity (TLC/HPLC) recrystallization->purity_check is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 99% further_purification Further Purification Needed purity_check->further_purification Purity < 99% further_purification->column_chromatography

Caption: A decision workflow for the purification of this compound.

Troubleshooting Recrystallization

TroubleshootingRecrystallization start Recrystallization Attempted issue What is the issue? start->issue low_yield Low Yield issue->low_yield Yield no_purity_improvement Purity Not Improved issue->no_purity_improvement Purity oily_product Product Oiled Out issue->oily_product Form solution_low_yield - Use less solvent - Cool slowly - Cool in ice bath low_yield->solution_low_yield solution_purity - Try a different solvent - Perform column chromatography no_purity_improvement->solution_purity solution_oily - Add more of the better solvent - Re-heat and cool slowly - Switch to chromatography oily_product->solution_oily

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

Navigating the Scale-Up of Pyrazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of pyrazole derivatives is a critical step in the discovery and production of new therapeutics and functional materials. However, transitioning a promising lab-scale synthesis to a pilot plant or industrial scale is fraught with challenges that can impact yield, purity, safety, and cost-effectiveness. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address the common issues encountered during the scale-up of pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up pyrazole synthesis?

A1: The most prevalent challenges include:

  • Decreased Yields: Reactions that are high-yielding at the gram scale often see a significant drop in efficiency at the kilogram scale due to issues with heat and mass transfer.[1]

  • Impurity Profile Changes: Different reaction conditions at a larger scale can lead to the formation of new or increased levels of impurities, particularly regioisomers.

  • Exothermic Events and Thermal Safety: Many pyrazole syntheses, especially those involving hydrazine, are highly exothermic. Poor heat dissipation in large reactors can lead to thermal runaway.

  • Mixing Inefficiencies: Achieving homogeneous mixing in large reactors is difficult and can result in localized "hot spots" and incomplete reactions.

  • Purification and Isolation Difficulties: Crystallization and purification methods that work well in the lab may not be directly transferable to large-scale production, leading to issues with product purity and morphology.

Q2: How does the choice of hydrazine derivative impact scale-up?

A2: The choice of hydrazine is critical. Hydrazine hydrate is highly reactive and commonly used for N-unsubstituted pyrazoles, but its toxicity and the exothermic nature of its reactions are major safety concerns during scale-up. Substituted hydrazines, like phenylhydrazine, are used to create N-substituted pyrazoles and can influence the regioselectivity of the reaction. Handling and safety protocols must be adjusted based on the specific hydrazine derivative used.

Q3: Why is regioisomer formation a more significant problem at a larger scale?

A3: Regioisomer formation, a common issue with unsymmetrical 1,3-dicarbonyl compounds, can be exacerbated during scale-up. This is because temperature gradients and inefficient mixing in large reactors can alter the delicate balance of kinetic and thermodynamic control that dictates which isomer is preferentially formed.

Q4: What are the key safety precautions for scaling up pyrazole synthesis, especially when using hydrazine?

A4: Key safety precautions include:

  • Thorough Hazard Analysis: Conduct a comprehensive risk assessment before scale-up.

  • Controlled Reagent Addition: Use a programmable pump for the slow, controlled addition of hazardous reagents like hydrazine to manage the exothermic reaction.

  • Efficient Cooling: Ensure the reactor has a high-efficiency cooling system to dissipate heat effectively.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including chemical-resistant gloves, safety goggles, and lab coats.

Troubleshooting Guides

This section provides practical, question-and-answer-based troubleshooting for specific issues you may encounter during the scale-up of your pyrazole synthesis.

Low Yield

Problem: The reaction yield dropped significantly when moving from a 1L flask to a 20L reactor.

Possible CauseTroubleshooting Steps
Incomplete Reaction - Optimize Reaction Time and Temperature: Monitor the reaction closely using in-process controls (e.g., HPLC, UPLC). An increase in reaction time or temperature may be necessary at a larger scale. - Improve Mixing: Ensure the agitator speed and design are appropriate for the reactor size and viscosity of the reaction mixture.
Side Reactions - Control Temperature: Implement strict temperature control to minimize the formation of temperature-sensitive byproducts. - Re-evaluate Solvent and Catalyst: The optimal solvent and catalyst at a small scale may not be ideal for a larger scale. Consider a solvent with a higher boiling point for better temperature control.
Product Degradation - Minimize Reaction Time: Once the reaction is complete, proceed with work-up and purification as quickly as possible to prevent product degradation. - Protect from Air and Light: If the product is sensitive, maintain an inert atmosphere and protect the reactor from light.
Impurity Formation (Regioisomers)

Problem: A new, difficult-to-separate regioisomer has appeared in the scaled-up batch.

Possible CauseTroubleshooting Steps
Lack of Regioselectivity - Solvent Selection: The choice of solvent can significantly influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically favor the formation of one regioisomer over another. - Temperature Control: The ratio of regioisomers can be temperature-dependent. Experiment with different reaction temperatures to find the optimal balance.
pH Fluctuation - Buffer the Reaction: If the reaction is pH-sensitive, consider using a buffer to maintain a constant pH throughout the process.
Inefficient Mixing - Improve Agitation: Poor mixing can lead to localized concentration and temperature differences, affecting regioselectivity. Ensure the mixing is sufficient to maintain a homogeneous reaction environment.
Purification and Crystallization Issues

Problem: The product "oils out" during crystallization at a large scale, or the crystal morphology is undesirable for downstream processing.

Possible CauseTroubleshooting Steps
Supersaturation is too high - Control Cooling Rate: A slower, controlled cooling rate is crucial for large-scale crystallization to prevent oiling out and to promote the growth of well-defined crystals. - Seed the Solution: Introduce seed crystals at the appropriate temperature to induce crystallization and control crystal size.
Inappropriate Solvent System - Solvent Screening: The optimal solvent or solvent mixture for crystallization can change with scale. Perform a thorough solvent screen to find the best system for the desired crystal form and purity.
Impurities Affecting Crystallization - Purify Crude Material: If impurities are hindering crystallization, consider an initial purification step, such as a carbon treatment or a quick filtration through a pad of silica gel, before the final crystallization.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Pharmaceutical Intermediate

This table illustrates a common scenario where yield decreases upon scale-up.

Parameter1L Lab Reactor20L Pilot Reactor
Scale 100 g2 kg
Yield 91%75%
Key Impurity A 0.2%0.8%
Reaction Time 4 hours6 hours
Notes Well-controlled temperature.Challenges with heat dissipation observed.

Source: Adapted from a case example of a multi-step synthesis for a pharmaceutical intermediate.[1]

Table 2: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis

This data highlights the critical role of the solvent in controlling the formation of regioisomers.

1,3-DicarbonylHydrazineSolventRegioisomer Ratio (A:B)
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol55:45
1-Phenyl-1,3-butanedioneMethylhydrazineTFE95:5
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineEthanol60:40
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineTFE98:2

Regioisomer A is the 1,5-disubstituted pyrazole, and B is the 1,3-disubstituted pyrazole.

Experimental Protocols

Protocol 1: Scale-Up of Knorr Pyrazole Synthesis (Illustrative)

This protocol provides a general framework for scaling up the Knorr synthesis. Note: This is an illustrative protocol and must be adapted and optimized for specific substrates and equipment.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst)

Equipment:

  • 20L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Programmable addition pump.

Procedure:

  • Charge the 20L reactor with the 1,3-dicarbonyl compound and ethanol.

  • Begin agitation and heat the mixture to 50°C.

  • Add the glacial acetic acid to the reactor.

  • In a separate vessel, dilute the hydrazine hydrate with ethanol.

  • Using the addition pump, add the hydrazine solution to the reactor over 2-3 hours, maintaining the internal temperature between 50-60°C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may crystallize upon cooling. If not, reduce the volume of the solvent under vacuum to induce crystallization.

  • Isolate the product by filtration and wash with cold ethanol.

  • Dry the product under vacuum at 40-50°C.

Protocol 2: Large-Scale Crystallization of a Pyrazole Derivative

Procedure:

  • Transfer the crude pyrazole derivative to a 50L jacketed glass reactor.

  • Add the chosen solvent (e.g., isopropanol) and heat the mixture to reflux with stirring until all the solid has dissolved.

  • Slowly cool the solution at a controlled rate of 10-20°C per hour.

  • At the determined seeding temperature (e.g., 50°C), add seed crystals of the pure pyrazole derivative.

  • Continue the slow cooling to 0-5°C and hold at this temperature for at least 2 hours to maximize crystal growth.

  • Isolate the crystals by filtration.

  • Wash the filter cake with cold solvent.

  • Dry the purified crystals in a vacuum oven.

Mandatory Visualizations

experimental_workflow start Start: Reagent Charging reaction Reaction: - Controlled Reagent Addition - Temperature Monitoring - In-Process Control (IPC) start->reaction workup Work-up: - Quenching - Phase Separation reaction->workup purification Purification: - Crystallization - Filtration - Drying workup->purification analysis Product Analysis: - Yield - Purity (HPLC) - Characterization (NMR, MS) purification->analysis end End: Final Product analysis->end

A generalized experimental workflow for scaled-up pyrazole synthesis.

troubleshooting_low_yield problem Problem: Low Yield check_completion Is the reaction complete? (Check IPC) problem->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes solution_incomplete Solutions: - Increase reaction time/temp - Improve mixing - Check reagent quality incomplete->solution_incomplete yes_side Side Reactions side_products->yes_side Yes workup_loss Is product lost during work-up/purification? side_products->workup_loss No solution_side Solutions: - Optimize reaction conditions - Change solvent/catalyst yes_side->solution_side yes_loss Work-up/Purification Loss workup_loss->yes_loss Yes end Yield Improved workup_loss->end No solution_loss Solutions: - Optimize extraction - Improve crystallization yes_loss->solution_loss

References

"regioselectivity issues in the synthesis of unsymmetrical pyrazoles"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regioselectivity in the synthesis of unsymmetrical pyrazoles. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of unsymmetrical pyrazole synthesis?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. When synthesizing pyrazoles from an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine, two different regioisomeric products can be formed.[1][2][3] Controlling the reaction to yield predominantly one isomer is a common challenge and a critical goal, as different regioisomers can have vastly different biological activities.[3]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr condensation reaction, a common method for pyrazole synthesis, is governed by several factors:

  • Electronic Effects : The electronic nature of the substituents on the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to initial nucleophilic attack.[3][4]

  • Steric Hindrance : Bulky groups on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less hindered carbonyl group.[3][5]

  • Reaction pH : The acidity or basicity of the reaction medium can alter the reaction pathway.[3][5] Under acidic conditions, the reaction may proceed differently than under neutral or basic conditions, potentially leading to a different major regioisomer.[2]

  • Solvent Choice : The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[6][7][8]

  • Temperature : The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of the products.[3][4]

Q3: How can I definitively identify which regioisomer I have synthesized?

A3: Unambiguous structure determination is crucial. While 1D ¹H and ¹³C NMR are standard, they may not be sufficient to distinguish between regioisomers, especially in cases of tautomerism where signals for C3 and C5 can broaden or merge.[9] The most powerful technique is 2D NMR spectroscopy. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons, such as the proximity of the N-substituent to a proton on the C5 substituent, which confirms the isomeric structure.[10][11] X-ray crystallography provides the most definitive structural proof if a suitable crystal can be obtained.[10]

Troubleshooting Guides

Q4: I am getting a mixture of two regioisomers. How can I improve the selectivity?

A4: The formation of regioisomeric mixtures is a common problem when using unsymmetrical 1,3-diketones.[2] The most effective and widely reported method to improve regioselectivity is to change the solvent. Standard solvents like ethanol often give poor selectivity.[6][7] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the proportion of the desired regioisomer.[6][7][8] This is because non-nucleophilic fluorinated alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing selectivity.[6]

Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed (Mixture of Isomers) check_substrates Analyze Substrates: Steric/Electronic Bias? start->check_substrates change_solvent Change Solvent (e.g., EtOH to TFE or HFIP) check_substrates->change_solvent Sufficient Bias separation Separate Mixture (Column Chromatography) check_substrates->separation Insufficient Bias adjust_temp Adjust Temperature (Kinet. vs. Thermo. Control) change_solvent->adjust_temp end Single Isomer Obtained change_solvent->end Selectivity > 95:5 modify_ph Modify pH (Acidic vs. Basic Conditions) adjust_temp->modify_ph adjust_temp->end Selectivity > 95:5 modify_ph->separation Selectivity Still Low modify_ph->end Selectivity > 95:5 separation->end

A troubleshooting workflow for poor regioselectivity.

Q5: I have an inseparable mixture of regioisomers. What are my options?

A5: If reaction optimization fails to provide a single isomer, separation is necessary.

  • Chromatographic Separation : Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[4][10][12] The choice of eluent is critical and must be optimized for the specific pair of isomers.

  • Alternative Synthetic Routes : Consider synthetic strategies that offer inherent regiocontrol. For example, methods starting from N-alkylated tosylhydrazones and terminal alkynes, or from N-arylhydrazones and nitroolefins, have been reported to provide complete or high regioselectivity, avoiding the issues of the classical Knorr synthesis.[13][14]

Q6: My reaction yield is low, even though the starting material is consumed. What could be the cause?

A6: Low yields can result from the formation of stable intermediates that do not convert to the final pyrazole product.[2] In the Knorr synthesis, a common intermediate is a 5-hydroxy-pyrazoline.[6] Under certain conditions, this intermediate may not readily dehydrate. Adding a dehydrating agent or increasing the reaction temperature might be necessary to drive the reaction to completion. Also, ensure the purity of your starting materials, as impurities can lead to side reactions and lower yields.[2]

Data Presentation

The choice of solvent is one of the most critical factors for controlling regioselectivity. The following table summarizes data from a study on the reaction of various 1,3-diketones with methylhydrazine, demonstrating the dramatic effect of switching from ethanol (EtOH) to fluorinated solvents (TFE and HFIP).[6]

Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis [6]

EntrySolventRegioisomer Ratio (A:B)Combined Yield (%)
12-FurylCF₃EtOH36:6499
TFE85:1599
HFIP97:398
22-FurylCF₂CF₃EtOH64:3693
TFE98:299
HFIP>99:<199
32-FurylCO₂EtEtOH44:5686
TFE89:1199
HFIP93:798

Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 5-position and R² at the 3-position. Regioisomer B is the opposite.

Key Factors Influencing Regioselectivity cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Steric Steric Hindrance Result Regioisomeric Ratio (Product Outcome) Steric->Result Electronic Electronic Effects (EWG vs. EDG) Electronic->Result Solvent Solvent Choice (e.g., TFE, HFIP) Solvent->Result pH Reaction pH pH->Result Temp Temperature Temp->Result

Factors influencing the final regioisomeric ratio.

Key Experimental Protocols

Protocol 1: Improving Regioselectivity using a Fluorinated Solvent [6][12]

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.

  • Materials :

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Monosubstituted hydrazine (e.g., methylhydrazine) (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure :

    • In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

    • Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Separation of Regioisomers by Column Chromatography [10][12]

This is a general protocol for separating a mixture of two pyrazole regioisomers.

  • Materials :

    • Crude mixture of pyrazole regioisomers

    • Silica gel (for flash chromatography)

    • A suitable eluent system (e.g., hexane/ethyl acetate mixture, start with a low polarity and gradually increase).

  • Procedure :

    • Prepare a silica gel column in the chosen non-polar solvent.

    • Dissolve the crude regioisomeric mixture in a minimum amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel column.

    • Begin elution with the solvent system, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions and monitor them by TLC to identify which fractions contain the separated isomers.

    • Gradually increase the polarity of the eluent as needed to elute the more polar isomer.

    • Combine the pure fractions of each isomer and concentrate the solvent under reduced pressure to obtain the isolated products.

Reaction of an unsymmetrical diketone yielding two regioisomers.

References

"effect of catalyst on the synthesis of pyrazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the catalytic synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing pyrazole derivatives?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] Other significant methods include multicomponent reactions, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and reactions involving α,β-unsaturated aldehydes and ketones with hydrazines.[4][5] A variety of catalysts can be employed, ranging from simple acids and bases to heterogeneous catalysts like nano-ZnO and various metal complexes.[6][7]

Q2: How does the choice of catalyst affect the yield and purity of my pyrazole product?

A2: The catalyst plays a crucial role in the synthesis of pyrazole derivatives by influencing reaction rates, regioselectivity, and overall yield. For instance, acid catalysts in the Knorr synthesis protonate the dicarbonyl compound, facilitating nucleophilic attack by the hydrazine.[7] Heterogeneous catalysts, such as nano-ZnO, offer advantages like high yields, mild reaction conditions, and ease of separation and recyclability.[6] The choice of catalyst can also help minimize side reactions, leading to a purer final product.

Q3: I am observing the formation of regioisomers in my reaction. How can a catalyst help improve regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The catalyst can influence which carbonyl group is preferentially attacked by the hydrazine.[4] Factors such as the steric hindrance and electronic properties of the catalyst can direct the reaction towards a specific isomer. Additionally, adjusting the pH with an acidic or basic catalyst can alter the nucleophilicity of the hydrazine nitrogens, thereby controlling the regioselectivity.[4]

Q4: What are the signs of catalyst deactivation in my pyrazole synthesis?

A4: Catalyst deactivation can manifest as a decrease in reaction rate, lower product yield, or a change in product selectivity over time.[8] For solid catalysts, physical changes such as fouling (coking), poisoning by impurities in the reactants or solvent, and thermal degradation can occur.[8] For example, in reactions involving ZnO, the formation of zinc sulfide in the presence of sulfur-containing impurities can poison the catalyst.

Q5: Can I regenerate and reuse my catalyst?

A5: Many heterogeneous catalysts used in pyrazole synthesis are designed for recyclability. The regeneration method depends on the nature of the catalyst and the cause of deactivation. For instance, catalysts deactivated by coke deposition can often be regenerated by calcination (heating in the presence of air) to burn off the carbonaceous deposits.[9][10] Catalysts poisoned by adsorbed species may sometimes be regenerated by washing with an appropriate solvent or a mild chemical treatment.

Troubleshooting Guides

Issue 1: Low Yield of Pyrazole Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Catalyst The chosen catalyst may not be efficient for the specific substrates. Consult the literature for catalysts known to be effective for similar pyrazole syntheses. Consider screening a variety of acid, base, or heterogeneous catalysts.
Incorrect Catalyst Loading Too little catalyst may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions. Optimize the catalyst loading by running a series of small-scale experiments with varying amounts of the catalyst.
Catalyst Deactivation The catalyst may have lost its activity due to poisoning or fouling. If using a fresh batch of catalyst doesn't solve the issue, consider the possibility of impurities in your starting materials or solvent. For reusable catalysts, attempt a regeneration procedure.
Poor Quality Starting Materials Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and lower the yield. Ensure the purity of your starting materials before use.
Suboptimal Reaction Conditions The temperature, solvent, and reaction time may not be optimal. Systematically vary these parameters to find the ideal conditions for your specific reaction.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Pyrazole Yield check_catalyst Evaluate Catalyst Performance start->check_catalyst check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK sub_catalyst1 Screen Different Catalysts check_catalyst->sub_catalyst1 sub_catalyst2 Optimize Catalyst Loading check_catalyst->sub_catalyst2 sub_catalyst3 Check for Deactivation/ Regenerate Catalyst check_catalyst->sub_catalyst3 check_purity Verify Starting Material Purity check_conditions->check_purity Conditions Optimized sub_conditions1 Vary Temperature check_conditions->sub_conditions1 sub_conditions2 Screen Solvents check_conditions->sub_conditions2 sub_conditions3 Adjust Reaction Time check_conditions->sub_conditions3 solution Improved Yield check_purity->solution Purity Confirmed

Caption: A logical workflow for troubleshooting low pyrazole yield.

Issue 2: Formation of Regioisomers

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-selective Catalyst The catalyst may not provide sufficient steric or electronic bias for the selective reaction at one carbonyl center of the unsymmetrical 1,3-dicarbonyl.
Inappropriate Reaction Conditions The solvent and temperature can significantly influence the regioselectivity of the reaction.
Reactant-Controlled Selectivity The inherent electronic and steric properties of the substrates may favor the formation of a mixture of isomers.

Catalyst-Mediated Regioselectivity Control

regioselectivity_control cluster_reactants Reactants cluster_catalyst Catalytic Environment Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl catalyst Catalyst Selection (e.g., Bulky Lewis Acid) Unsymmetrical\n1,3-Dicarbonyl->catalyst Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->catalyst product_a Regioisomer A (Desired) catalyst->product_a Favored Pathway product_b Regioisomer B (Undesired) catalyst->product_b Disfavored Pathway solvent Solvent Choice (e.g., Protic vs. Aprotic) solvent->catalyst ph pH Control (Acidic vs. Basic) ph->catalyst

Caption: Controlling regioselectivity through catalyst and reaction conditions.

Data Presentation: Comparison of Catalysts

The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives. Note that reaction conditions may vary between studies, affecting direct comparability.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Nano-ZnO Ethyl acetoacetate, PhenylhydrazineEthanolReflux195[6]
Ammonium Chloride Acetylacetone, Hydrazine hydrateEthanolReflux4-6Good[7]
Acetic Acid Acetophenone, PhenylhydrazineEthanolRoom Temp.--[11]
Montmorillonite KSF 2,3-dihydro-4H-pyran-4-ones, ArylhydrazinesEthanol--57-86[6]
Copper Triflate α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl)hydrazine--INVALID-LINK----High[6]
Zinc Triflate Ethyl α-diazoacetate, PhenylpropargylTriethylamine--89[6]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis using a Heterogeneous Catalyst (e.g., Nano-ZnO)

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Hydrazine derivative (1.0 mmol)

  • Heterogeneous catalyst (e.g., nano-ZnO, 5-10 mol%)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • To a round-bottom flask, add the 1,3-dicarbonyl compound, hydrazine derivative, heterogeneous catalyst, and solvent.

  • Stir the mixture at the desired temperature (room temperature to reflux) for the required time (monitor by TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can often be washed, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow for Heterogeneously Catalyzed Pyrazole Synthesis

experimental_workflow A 1. Mix Reactants and Catalyst (1,3-Dicarbonyl, Hydrazine, Catalyst, Solvent) B 2. Reaction (Stir at appropriate temperature, Monitor by TLC) A->B C 3. Catalyst Separation (Filtration) B->C D 4. Product Isolation (Solvent evaporation) C->D G Catalyst Regeneration (Wash and Dry) C->G E 5. Purification (Recrystallization or Chromatography) D->E F Pure Pyrazole Derivative E->F

Caption: A typical experimental workflow for pyrazole synthesis.

References

Technical Support Center: Solvent Effects on Pyrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reaction rate and outcome of pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: How do solvents fundamentally influence the reaction rate of pyrazole formation?

A1: Solvents play a critical role in pyrazole synthesis by influencing several factors. They can affect the solubility of reactants, the nucleophilicity of the hydrazine derivative, and the stability of reaction intermediates and transition states.[1] The polarity of the solvent is a key determinant; for instance, polar protic solvents can enhance nucleophilicity through hydrogen bonding, while aprotic dipolar solvents might offer better solubility for certain reactants, leading to improved reaction rates.[2][3]

Q2: What are the typical differences observed when using protic versus aprotic solvents?

A2: Protic solvents (e.g., ethanol, methanol) can hydrogen bond with the hydrazine, which can enhance its nucleophilicity and stabilize the transition state, often accelerating the reaction.[1] However, aprotic dipolar solvents (e.g., DMF, DMAc, NMP) have been shown to provide superior results in certain cases, such as the synthesis of 1-aryl-3,4,5-substituted pyrazoles, by potentially accelerating dehydration steps.[2][3] The choice between protic and aprotic solvents is highly dependent on the specific substrates being used.

Q3: Can the choice of solvent affect the regioselectivity of the reaction?

A3: Yes, solvent choice is a crucial factor in controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4][5][6] The solvent can influence which carbonyl group of the diketone is preferentially attacked by the hydrazine.[6] For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been demonstrated to significantly improve the regioselectivity towards the desired isomer in certain syntheses.[4][7]

Q4: Are there "green" or more sustainable solvent options for pyrazole synthesis?

A4: Yes, there is growing research into sustainable methods for pyrazole synthesis. Deep Eutectic Solvents (DESs) are emerging as biodegradable, low-toxicity alternatives to traditional volatile organic solvents.[8] These solvents can accelerate reaction rates, improve selectivity, and often allow for milder reaction conditions.[8] In some protocols, ethylene glycol has been used for good to excellent yields at room temperature, and water has also been employed as an eco-friendly solvent option.[2][8]

Q5: What are some of the most commonly used solvents for pyrazole synthesis?

A5: Traditionally, polar protic solvents like ethanol and methanol have been widely used.[2][8] Glacial acetic acid is often used as a catalyst and solvent.[1] However, for specific applications and to overcome challenges like poor solubility or low yields, higher-boiling point solvents like toluene or xylene, and polar aprotic solvents such as DMF, DMAc, and dioxane are also frequently employed.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield. What aspects of my solvent choice could be causing this, and how can I improve it?

Answer: Low yield is a common problem that can often be traced back to the reaction solvent. Here are several potential causes and troubleshooting steps:

  • Poor Solubility of Starting Materials: For the reaction to proceed, your 1,3-dicarbonyl compound and hydrazine derivative must be dissolved in the solvent.[2] If they are not fully soluble, the reaction rate will be severely hindered.

    • Solution: Perform a solvent screening with a range of solvents of varying polarities (e.g., ethanol, DMF, toluene, dioxane) to find one that effectively dissolves both reactants.[2]

  • Reduced Nucleophilicity: The nucleophilicity of the hydrazine is crucial. In aprotic solvents, the enhancement of nucleophilicity through hydrogen bonding is absent, which can slow down the reaction.[1]

    • Solution: If using an aprotic solvent, consider adding a catalytic amount of acid (e.g., acetic acid) to promote the reaction. Alternatively, test a protic solvent like ethanol.[2]

  • Suboptimal Temperature: The reaction may be too sluggish at the current temperature. The solvent's boiling point limits the maximum achievable temperature.

    • Solution: If the reaction is slow in a low-boiling solvent like ethanol, switch to a higher-boiling solvent such as toluene or xylene to increase the reaction temperature.[2] Always monitor for potential product degradation at higher temperatures.[5]

Low_Yield_Troubleshooting start Low Yield Observed decision1 Are reactants fully soluble? start->decision1 action1 Perform solvent screening (e.g., Ethanol, DMF, Toluene) decision1->action1 No decision2 Is reaction rate slow? decision1->decision2 Yes action1->decision2 action2 Switch to protic solvent (e.g., Ethanol) or add acid catalyst decision2->action2 Yes decision3 Is temperature optimal? decision2->decision3 No action2->decision3 action3 Switch to higher-boiling solvent (e.g., Toluene, Xylene) decision3->action3 No end_node Yield Improved decision3->end_node Yes action3->end_node

A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Formation of Unexpected Side Products

Question: I'm observing a significant amount of an unexpected side product in my reaction. Could the solvent be responsible?

Answer: Yes, the solvent can directly influence the formation of side products.

  • Solvent-Mediated Side Reactions: The solvent can affect the prevalence of competing reaction pathways. For example, using methanol with certain substrates might lead to a Michael addition side reaction.[2]

  • Solvent Participation: Some solvents can decompose under reaction conditions and participate in side reactions. DMF, for instance, can decompose at high temperatures or in the presence of strong acids/bases to generate reactive species.[1]

    • Solution: Conduct small-scale test reactions in different solvents (e.g., Ethanol, Acetonitrile, Toluene) to find an optimal medium that minimizes side product formation.[1] Additionally, running the reaction at the lowest effective temperature can prevent solvent decomposition and other unwanted side reactions.[1]

Issue 3: Poor Regioselectivity (Mixture of Isomers)

Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I use the solvent to favor the formation of one isomer?

Answer: Controlling regioselectivity is a classic challenge in pyrazole synthesis, and the solvent is a powerful tool for addressing it.

  • Mechanism of Influence: The regiochemical outcome is determined by which of the two carbonyl groups reacts first with the more nucleophilic nitrogen of the hydrazine.[6] Solvents can influence this by differentially stabilizing the transition states leading to the two possible intermediate hydrazones.

  • Solutions:

    • Solvent Polarity: Experiment with both protic and aprotic solvents to see how they affect the isomeric ratio.[2]

    • Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of a specific isomer.[4][7]

    • Acidic/Basic Additives: The pH of the reaction medium is crucial. Adding a catalytic amount of acid or a mild base can alter the reaction pathway and, consequently, the regioselectivity.[2][6]

Regioselectivity_Pathway reactants Unsymmetrical 1,3-Diketone + Hydrazine path_a Pathway A (Attack at C1) reactants->path_a path_b Pathway B (Attack at C3) reactants->path_b product_a Regioisomer 1 path_a->product_a product_b Regioisomer 2 path_b->product_b solvent_effect Solvent Choice (Polarity, H-Bonding, pH, Additives) solvent_effect->reactants Experimental_Workflow setup 1. Reaction Setup (Add 1,3-dicarbonyl & solvent) addition 2. Add Hydrazine (& optional catalyst) setup->addition reaction 3. Heat Reaction (Room Temp to Reflux) addition->reaction monitoring 4. Monitor by TLC/LC-MS reaction->monitoring workup 5. Cool & Remove Solvent monitoring->workup purification 6. Purify Product (Recrystallization or Chromatography) workup->purification

References

"degradation pathways of phenylpyrazole compounds under acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of phenylpyrazole compounds under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable are phenylpyrazole compounds, such as fipronil, in acidic solutions?

A1: Phenylpyrazole compounds like fipronil are generally considered to be stable in aqueous solutions at acidic (pH 5) and neutral (pH 7) pH levels.[1] Degradation via hydrolysis is significantly slower under these conditions compared to alkaline environments.[1] However, under forced or stress conditions, such as elevated temperatures in the presence of acid, degradation can be observed.

Q2: What are the primary degradation products of phenylpyrazole compounds under acidic conditions?

A2: Forced degradation studies under acidic conditions have shown that the primary degradation product is typically the corresponding amide, formed by the hydrolysis of the nitrile group.[2] For example, fipronil degrades to form fipronil amide. Under strongly acidic and oxidizing conditions (e.g., using perchloric acid at elevated temperatures), other products such as 3-formamide fipronil sulfone may be formed. Additionally, the formation of a fipronil dimer has been observed under acidic hydrolysis conditions.[2]

Q3: My experiment is showing unexpected degradation of a phenylpyrazole compound in an acidic mobile phase for HPLC. What could be the cause?

A3: While phenylpyrazoles are relatively stable in acidic solutions at room temperature, degradation can be accelerated by other factors. Consider the following:

  • Temperature: Elevated temperatures, even localized heating in an HPLC system, can promote hydrolysis.

  • Mobile Phase Composition: The presence of certain organic modifiers or additives in your mobile phase could potentially catalyze degradation.

  • Photodegradation: Phenylpyrazole compounds can be susceptible to photodegradation. If your samples are exposed to light for extended periods, this could be a contributing factor. The primary photodegradation product of fipronil is fipronil-desulfinyl.[1]

  • Strongly Oxidizing Conditions: If your mobile phase contains any oxidizing agents, this could lead to the formation of oxidized degradation products.

Q4: I am not seeing any degradation of my phenylpyrazole compound in my acidic stability study. How can I induce degradation for my analysis?

A4: To induce degradation for analytical purposes, such as in forced degradation studies for stability-indicating method development, you will likely need to apply more stringent conditions. This can include:

  • Increasing the acid concentration.

  • Elevating the temperature (e.g., 80°C).[3][4]

  • Extending the duration of the study.

  • Using a stronger acid or an oxidizing acid like perchloric acid.[2][4]

Q5: Are the degradation products of phenylpyrazoles under acidic conditions toxic?

A5: The toxicity of degradation products can vary. For instance, fipronil amide is generally considered to be less toxic than the parent fipronil compound. However, other degradation products, such as fipronil sulfone (formed under oxidative conditions), can be as or more toxic than fipronil itself. It is crucial to characterize all degradation products and assess their toxicological profiles.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent degradation rates between experiments. Variation in temperature, pH, or light exposure.Ensure precise control and monitoring of temperature and pH. Protect samples from light, especially if photodegradation is not the focus of the study.
Identification of unexpected degradation products. Contaminants in reagents or solvents. Co-elution of impurities with the analyte. Complex degradation pathways under specific stress conditions.Use high-purity reagents and solvents. Optimize chromatographic methods to ensure good separation of all peaks. Utilize mass spectrometry (MS) for accurate identification of unknown peaks.
Poor recovery of the parent compound or degradation products during sample preparation. Adsorption of compounds to container surfaces. Inappropriate extraction solvent or pH.Use silanized glassware or polypropylene tubes to minimize adsorption. Optimize the extraction method by testing different solvents and adjusting the pH to ensure efficient extraction of all analytes.
Difficulty in separating the parent compound from its degradation products by HPLC. Similar polarity of the parent compound and its degradation products.Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH, add an ion-pairing reagent). Try a different stationary phase (e.g., C18, phenyl-hexyl, pentafluorophenyl).

Quantitative Data Summary

The following table summarizes the major degradation products of fipronil identified under various forced degradation conditions.

Degradation ProductMolecular FormulaFormation Conditions
Fipronil AmideC₁₂H₅Cl₂F₆N₄O₂SAcidic (HClO₄, H₃PO₄, HCOOH), Alkaline, and Thermal Stress[2]
3-formamide Fipronil SulfoneC₁₂H₅Cl₂F₆N₄O₃SAcidic (HClO₄) and Oxidative (H₂O₂) Stress[2]
Fipronil DimerC₂₄H₈Cl₄F₁₂N₈OS₂Acidic and Alkaline Hydrolysis, Thermal Stress[2]
Fipronil SulfideC₁₂H₄Cl₂F₆N₄SReduction
Fipronil SulfoneC₁₂H₄Cl₂F₆N₄O₂SOxidation
Fipronil DesulfinylC₁₂H₄Cl₂F₆N₄Photolysis[1]

Experimental Protocols

Protocol: Forced Degradation of a Phenylpyrazole Compound under Acidic Conditions

This protocol provides a general methodology for conducting a forced degradation study of a phenylpyrazole compound under acidic conditions to identify potential degradation products.

1. Materials:

  • Phenylpyrazole compound (e.g., Fipronil) analytical standard

  • Hydrochloric acid (HCl), 0.1 M solution

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • pH meter

  • Heating block or water bath

  • HPLC-UV/MS system

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the phenylpyrazole compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water to the same final concentration.

    • Incubate both the test and control samples at 60°C for 24 hours. Protect the samples from light.

  • Sample Analysis:

    • After the incubation period, cool the samples to room temperature.

    • Neutralize the acidic sample with a suitable base (e.g., 0.1 M NaOH) if necessary for the analytical method.

    • Analyze the control and degraded samples by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Compare the chromatograms of the control and degraded samples.

    • Identify and quantify the parent compound and any new peaks corresponding to degradation products.

    • Use the mass spectrometry data to propose structures for the observed degradation products.

Visualizations

cluster_acid Acidic Conditions Phenylpyrazole Phenylpyrazole (e.g., Fipronil) Amide Phenylpyrazole Amide (Hydrolysis of Nitrile) Phenylpyrazole->Amide H⁺, ΔT Dimer Phenylpyrazole Dimer Phenylpyrazole->Dimer H⁺, ΔT

Caption: Degradation of phenylpyrazoles under acidic conditions.

Fipronil Fipronil Amide Fipronil Amide Fipronil->Amide Hydrolysis (Acidic/Alkaline) Sulfone Fipronil Sulfone Fipronil->Sulfone Oxidation Sulfide Fipronil Sulfide Fipronil->Sulfide Reduction Desulfinyl Fipronil Desulfinyl Fipronil->Desulfinyl Photolysis Formamide_Sulfone 3-formamide Fipronil Sulfone Fipronil->Formamide_Sulfone Strong Oxidizing Acid (e.g., HClO₄)

Caption: Major degradation pathways of Fipronil.

start Start: Prepare Phenylpyrazole Solution stress Apply Stress Conditions (e.g., 0.1 M HCl, 60°C) start->stress neutralize Neutralize Sample stress->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze identify Identify Degradation Products analyze->identify

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

"comparison of different synthetic routes to Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceuticals. This guide provides a comparative overview of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a logical workflow to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The synthesis of this compound and its analogues predominantly relies on the classical Knorr pyrazole synthesis and its variations. This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. Modern approaches have focused on improving reaction conditions, employing catalysts, and utilizing microwave irradiation to enhance yields and reduce reaction times.

Route NameStarting MaterialsReagents/ConditionsReaction TimeYield (%)Key AdvantagesDisadvantages
Route 1: Classical Knorr Synthesis Ethyl acetoacetate, PhenylhydrazineAcetic acid (catalyst), Ethanol (solvent), Reflux1-6 hours64-92%[1]Readily available starting materials, simple procedure.Moderate yields, relatively long reaction times.
Route 2: Two-Step Synthesis via Dioxoester Diethyl oxalate, Acetophenone, Hydrazine hydrate1. Sodium ethoxide2. Glacial acetic acidSeveral hours~70-80% (for analogues)[2]Good yields for substituted analogues.Two-step process, requires isolation of intermediate.
Route 3: 1,3-Dipolar Cycloaddition Ethyl diazoacetate, α-methylene carbonyl compoundsDBU (base), Acetonitrile (solvent)Not specifiedGood yields (for analogues)[3][4]High regioselectivity.Requires specialized starting materials (diazo compounds).
Route 4: Microwave-Assisted Synthesis Ethyl acetoacetate, PhenylhydrazineSolvent-free or in a minimal amount of solvent (e.g., water)2-15 minutesHigh (up to 95% for analogues)[5]Rapid synthesis, high yields, environmentally friendly.Requires specialized microwave equipment.

Experimental Protocols

Route 1: Classical Knorr Synthesis of 3-methyl-1-phenylpyrazol-5-one (a close analogue)

This protocol describes the synthesis of a closely related compound, 3-methyl-1-phenylpyrazol-5-one, which can be adapted for the synthesis of the target ester.

Materials:

  • Ethyl acetoacetate (1 mL)

  • Phenylhydrazine (0.88 mL)

  • Petroleum ether

Procedure:

  • In a round bottom flask, combine ethyl acetoacetate and phenylhydrazine.[1]

  • Heat the mixture under reflux for 1 hour and 30 minutes.[1]

  • Cool the reaction mixture to room temperature. A sticky mass will be obtained.[1]

  • Add petroleum ether to the flask and transfer the contents to a beaker.[1]

  • Allow the product to solidify and then collect it by filtration.

  • The crude product can be recrystallized from diluted ethanol.[6]

Route 2: Two-Step Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (analogues)

This procedure is for the synthesis of structurally similar pyrazole carboxylates.

Step 1: Synthesis of substituted ethyl-2,4-dioxo-4-phenyl butanoate

  • Prepare a solution of sodium ethoxide.

  • React diethyl oxalate with a substituted acetophenone in the presence of sodium ethoxide.[2]

  • Acidify the reaction mixture with glacial acetic acid to obtain the intermediate dioxo-ester.[2]

Step 2: Synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

  • Treat the intermediate dioxo-ester with hydrazine hydrate in the presence of glacial acetic acid to yield the final pyrazole product.[2]

Synthetic Pathways Overview

The following diagram illustrates the logical relationship between the different synthetic approaches to pyrazole carboxylates.

Synthetic_Routes cluster_main General Synthetic Strategies for this compound cluster_knorr Knorr Pyrazole Synthesis cluster_twostep Two-Step Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition Start Starting Materials Beta_Ketoester Ethyl Acetoacetate Start->Beta_Ketoester Hydrazine Phenylhydrazine Start->Hydrazine Dicarbonyl Diethyl Oxalate + Acetophenone Start->Dicarbonyl Hydrazine2 Hydrazine Hydrate Start->Hydrazine2 Diazo Ethyl Diazoacetate Start->Diazo Alkyne α-Methylene Carbonyl Start->Alkyne Knorr Condensation Product Ethyl 3-methyl-1-phenyl- pyrazole-5-carboxylate Knorr->Product Beta_Ketoester->Knorr Hydrazine->Knorr TwoStep Claisen Condensation & Cyclization TwoStep->Product Dicarbonyl->TwoStep Hydrazine2->TwoStep Cycloaddition Cycloaddition Cycloaddition->Product Diazo->Cycloaddition Alkyne->Cycloaddition

Caption: Overview of synthetic routes to the target pyrazole.

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of the target compound.

Experimental_Workflow Start 1. Reaction Setup Reaction 2. Synthesis (e.g., Reflux, Microwave) Start->Reaction Workup 3. Work-up (Quenching, Extraction) Reaction->Workup Purification 4. Purification (Recrystallization, Chromatography) Workup->Purification Characterization 5. Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

Caption: General experimental workflow for synthesis.

References

A Comparative Guide to the Spectroscopic Analysis of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the key spectroscopic data for pyrazole and its isomers. The unique electronic structure and the phenomenon of annular tautomerism in N-unsubstituted pyrazoles present distinct challenges and signatures in spectroscopic analysis. Understanding these differences is crucial for the unambiguous structural elucidation of pyrazole-containing compounds, a core activity in medicinal chemistry and materials science.[1] This document details experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by standardized experimental protocols and logical workflow visualizations.

Spectroscopic Data Comparison

The following tables summarize typical spectroscopic data for unsubstituted pyrazole and its common substituted isomers. It is important to note that the exact values can be influenced by the solvent, concentration, and the nature of substituents.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural elucidation of pyrazoles.[2] A key feature is the rapid annular prototropic tautomerism in N-unsubstituted, unsymmetrically substituted pyrazoles, which can lead to averaged signals for the H3/H5 and C3/C5 positions on the NMR timescale.[2][3]

Table 1: Comparative ¹H NMR Spectroscopic Data for Pyrazole Isomers (in CDCl₃)

Compound/Isomer H3 Chemical Shift (δ, ppm) H4 Chemical Shift (δ, ppm) H5 Chemical Shift (δ, ppm) N-H Chemical Shift (δ, ppm) Notes
Pyrazole ~7.6 (doublet) ~6.3 (triplet) ~7.6 (doublet) 10.0 - 14.0 (broad) H3 and H5 are equivalent due to rapid tautomerism.[2]
1-Methylpyrazole ~7.5 (doublet) ~6.2 (triplet) ~7.4 (doublet) N/A The absence of tautomerism leads to distinct signals for H3 and H5.[4]
3(5)-Methylpyrazole ~7.4 (singlet) ~6.0 (singlet) ~7.4 (singlet) 11.6 (broad) Signals are averaged due to the tautomeric equilibrium between 3-methyl and 5-methyl forms.

| 4-Halopyrazoles | ~7.5 - 7.8 (singlet) | N/A | ~7.5 - 7.8 (singlet) | 8.0 - 13.0 (broad) | H3 and H5 protons are equivalent.[5] |

Table 2: Comparative ¹³C NMR Spectroscopic Data for Pyrazole Isomers (in CDCl₃)

Compound/Isomer C3 Chemical Shift (δ, ppm) C4 Chemical Shift (δ, ppm) C5 Chemical Shift (δ, ppm) Notes
Pyrazole ~134.7 ~105.1 ~134.7 C3 and C5 are equivalent due to tautomerism.[6]
1-Methylpyrazole ~138.7 ~105.4 ~129.2 C3 and C5 are chemically distinct.[4]

| 3(5)-Substituted Pyrazoles | Highly variable | Highly variable | Highly variable | The chemical shifts of C3 and C5 are highly dependent on the dominant tautomer in solution, which is influenced by the substituent's electronic nature.[2][7] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups and understanding hydrogen bonding interactions in pyrazole isomers. The N-H stretching region is particularly informative.

Table 3: Comparative FT-IR Spectroscopic Data for Pyrazole Isomers (cm⁻¹)

Vibration Pyrazole (Solid) N-Methylpyrazole (Liquid) 3(5)-Substituted Pyrazoles Notes
N-H Stretch 3180 - 3100 (broad) N/A 3200 - 3100 (broad) The broadness and position are indicative of strong intermolecular N-H···N hydrogen bonding. The frequency is lower in solid-state trimers and dimers compared to monomers.[5]
C-H Stretch (Aromatic) ~3090 ~3100 ~3100 Typical for aromatic C-H bonds.

| C=N / C=C Stretch (Ring) | 1600 - 1400 | 1590 - 1450 | 1600 - 1450 | This fingerprint region contains several characteristic ring stretching and bending vibrations.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and key fragmentation patterns that can help differentiate isomers. The pyrazole ring exhibits characteristic fragmentation pathways.

Table 4: Common Mass Spectrometry Fragmentation Patterns for Pyrazoles

Process Description Common Fragments Notes
Molecular Ion [M]⁺• Corresponds to the molecular weight The abundance can vary significantly depending on the isomer and its stability.
HCN Expulsion Loss of a hydrogen cyanide molecule from the [M]⁺• or [M-H]⁺ ion. [M-27]⁺• or [M-H-27]⁺ This is a very common and characteristic fragmentation pathway for the pyrazole ring.[8][9]
N₂ Loss Expulsion of a nitrogen molecule from the [M-H]⁺ ion. [M-H-28]⁺ Another key fragmentation process for the pyrazole core.[8][9]

| Substituent Loss | α-cleavage or loss of the substituent group. | [M-R]⁺ | The nature of the substituent (R) can significantly alter the fragmentation, sometimes making substituent loss the primary pathway.[8] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole sample.[2][4]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][4] For N-unsubstituted pyrazoles, DMSO-d₆ is often preferred for better observation of the exchangeable N-H proton.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[2] Modern spectrometers can also reference the residual solvent peak.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, use a standard proton-decoupled pulse sequence.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups and probe hydrogen bonding characteristics.

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) analysis, ensure the pyrazole sample is dry. No other special preparation is typically needed.[2]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid or liquid sample onto the ATR crystal. If solid, apply firm pressure using the anvil to ensure good contact.[2]

  • Data Acquisition: Record the sample spectrum over a range of 4000-600 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.[2]

  • Data Processing: The final spectrum is automatically ratioed against the background spectrum to generate the absorbance or transmittance plot.

Protocol 3: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.

  • Sample Introduction (GC-MS): For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Prepare a dilute solution (e.g., ~1 mg/mL) of the pyrazole sample in a volatile solvent like ethyl acetate or dichloromethane.[4]

  • GC Parameters (Typical):

    • Column: Use a non-polar capillary column (e.g., DB-5ms).[4]

    • Injector Temperature: 250 °C.[4]

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.[4]

    • Carrier Gas: Helium at a constant flow rate.[4]

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the molecular ion peak ([M]⁺•) to confirm the molecular weight. Analyze the fragmentation pattern and compare it to known pyrazole fragmentation pathways and the spectra of potential isomers.

Mandatory Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in pyrazole analysis.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesized Pyrazole or Unknown Isomer nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Parallel Analysis ir FT-IR Spectroscopy synthesis->ir Parallel Analysis ms Mass Spectrometry synthesis->ms Parallel Analysis nmr_data Connectivity & Tautomerism nmr->nmr_data ir_data Functional Groups & H-Bonding ir->ir_data ms_data Molecular Weight & Fragmentation ms->ms_data elucidation Structure Elucidation & Isomer Identification nmr_data->elucidation ir_data->elucidation ms_data->elucidation

Caption: General workflow for the spectroscopic analysis and structural elucidation of pyrazole isomers.

References

Unraveling the Potential: Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, derivatives of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate have emerged as a promising class of compounds with significant inhibitory activity against a range of clinically relevant enzymes. This guide provides a comprehensive comparison of the efficacy of these derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Efficacy: A Quantitative Overview

The inhibitory potential of this compound derivatives has been evaluated against several key enzymes implicated in various disease states. The following tables summarize the quantitative data from various studies, offering a clear comparison of their efficacy.

Table 1: Inhibition of Carbonic Anhydrases (CAs) by Pyrazole Derivatives

CompoundTarget EnzymeInhibition Constant (Kᵢ) (nM)Reference CompoundReference Kᵢ (nM)
Pyrazole Derivative 1hCA I316.7 ± 9.6Acetazolamide278.8 ± 44.3
Pyrazole Derivative 2hCA I533.1 ± 187.8Acetazolamide278.8 ± 44.3
Pyrazole Derivative 1hCA II412.5 ± 115.4Acetazolamide293.4 ± 46.4
Pyrazole Derivative 2hCA II624.6 ± 168.2Acetazolamide293.4 ± 46.4

Note: Lower Kᵢ values indicate stronger inhibition.[1]

Table 2: Inhibition of Acetylcholinesterase (AChE) by Pyrazoline Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Pyrazoline Derivative 2lAChE0.040Donepezil0.021
Pyrazoline Derivative 2jAChE0.062Donepezil0.021
Pyrazoline Derivative 2aAChE0.107Donepezil0.021
Pyrazoline Derivative 2gAChE0.122Donepezil0.021
Pyrazoline-based Compound 1AChEKᵢ = 0.13 ± 0.004TacrineKᵢ = 0.26 ± 0.045

Note: IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.[2][3][4][5]

Table 3: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Derivatives

CompoundTarget FungusEC₅₀ (µg/mL)Reference CompoundReference EC₅₀ (µg/mL)
Pyrazole-4-sulfonohydrazide B6Rhizoctonia solani0.23Thifluzamide0.20
Pyrazole-5-yl-amide G22Valsa mali0.48Boscalid2.80
Pyrazole-5-yl-amide G34Valsa mali0.57Boscalid2.80

Note: EC₅₀ is the concentration of a drug that gives a half-maximal response. In this context, it reflects antifungal activity by targeting SDH.[6][7][8][9]

Table 4: Inhibition of Cyclooxygenase-2 (COX-2) by Pyrazole Derivatives

CompoundIC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)Reference CompoundReference SI
Halogenated triarylpyrazole 120.049253.1Celecoxib179.4
Halogenated triarylpyrazole 140.054214.8Celecoxib179.4
Halogenated triarylpyrazole 130.057201.8Celecoxib179.4
Pyrazole derivative 90.26192.3Celecoxib-
Pyrazole-pyridazine hybrid 5u1.7974.92Celecoxib78.06
Pyrazole-pyridazine hybrid 5s2.5172.95Celecoxib78.06

Note: A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.[10][11][12]

Experimental Protocols: A Closer Look at the Methodology

The following sections detail the typical experimental protocols employed to assess the enzyme inhibitory activity of this compound derivatives.

Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory activity against human carbonic anhydrase isoforms (hCA I, II, IX, and XII) is commonly determined using a stopped-flow CO₂ hydrase assay.[13]

  • Reagents and Buffers: A buffer solution, typically 20 mM HEPES (pH 7.5) containing 20 mM Na₂SO₄ and a pH indicator like phenol red (0.2 mM), is prepared.[13] Carbon dioxide solutions of varying concentrations (e.g., 1.7 to 17 mM) are also prepared.[13]

  • Enzyme and Inhibitor Preparation: Stock solutions of the recombinant human CA isoforms and the test compounds are prepared in distilled-deionized water. The enzyme and inhibitor are pre-incubated for a set time (e.g., 15 minutes) at room temperature to allow for complex formation.[13]

  • Assay Procedure: The enzyme-inhibitor solution is mixed with the CO₂ solution in the stopped-flow instrument. The time course of the pH change, due to the hydration of CO₂, is monitored by the change in absorbance of the pH indicator.

  • Data Analysis: The initial rates of the enzymatic reaction are determined, and the IC₅₀ or Kᵢ values are calculated by fitting the data to appropriate inhibition models.

Acetylcholinesterase (AChE) Inhibition Assay

A modified spectrophotometric method, often based on Ellman's reagent, is widely used to screen for AChE inhibitors.[2]

  • Reagents and Buffers: The assay is typically performed in a phosphate buffer (e.g., 0.1 M, pH 8.0). The substrate is acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is used as the chromogen.

  • Enzyme and Inhibitor Preparation: A solution of AChE from a commercial source (e.g., electric eel) is prepared in the buffer. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the buffer.

  • Assay Procedure: The enzyme solution is pre-incubated with the inhibitor for a specific period. The reaction is initiated by the addition of the substrate (ATCI) and DTNB. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the rates of the reaction with and without the inhibitor. IC₅₀ values are then calculated from the dose-response curves.

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory effect on SDH, a key enzyme in both the citric acid cycle and the electron transport chain, is often assessed in the context of antifungal activity.

  • Fungal Strains and Culture: The assay is performed using specific fungal pathogens, such as Rhizoctonia solani or Valsa mali.[6][7][8][9] The fungi are cultured on a suitable medium (e.g., potato dextrose agar).

  • In Vitro Antifungal Assay: The test compounds are dissolved in a solvent and added to the molten agar medium at various concentrations. Mycelial plugs of the test fungi are then placed on the agar plates. The plates are incubated, and the radial growth of the fungal colonies is measured.

  • Enzyme Activity Assay: Mitochondria are isolated from the fungal mycelia. The SDH activity is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or methyl thiazolyl tetrazolium (MTT), in the presence of succinate as the substrate. The assay is performed with and without the test compounds to determine the inhibitory effect.

  • Data Analysis: The EC₅₀ values for antifungal activity are calculated from the dose-response curves of mycelial growth inhibition. The IC₅₀ values for SDH inhibition are determined from the enzyme activity data.

Cyclooxygenase (COX) Inhibition Assay

The in vitro COX-1 and COX-2 inhibitory activities are typically evaluated using a chromogenic or enzyme immunoassay (EIA) method.[11]

  • Reagents and Buffers: The assay is performed in a suitable buffer (e.g., Tris-HCl). Arachidonic acid is used as the substrate.

  • Enzyme and Inhibitor Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used. The test compounds are dissolved in a solvent like DMSO.

  • Assay Procedure: The enzyme is pre-incubated with the inhibitor. The reaction is initiated by the addition of arachidonic acid. The product of the COX reaction, prostaglandin H₂ (PGH₂), is then measured. In the chromogenic assay, the peroxidase activity of COX is utilized to generate a colored product. In the EIA method, the amount of prostaglandin E₂ (PGE₂), a downstream product of PGH₂, is quantified using a specific antibody.

  • Data Analysis: The IC₅₀ values for both COX-1 and COX-2 are determined from the dose-response curves. The selectivity index (SI) is then calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.[10]

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the broader biological context in which these enzymes operate is crucial for appreciating the therapeutic potential of their inhibitors. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_inhibition_assay Enzyme Inhibition Assay cluster_cellular_assay Cellular & In Vivo Assays s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 s4 Structural Characterization (NMR, MS, etc.) s3->s4 e1 Enzyme & Inhibitor Preparation s4->e1 e2 Assay Reaction e1->e2 e3 Data Acquisition (Spectrophotometry, etc.) e2->e3 e4 Data Analysis (IC50, Ki calculation) e3->e4 c1 Cell Culture / Animal Model e4->c1 c2 Compound Treatment c1->c2 c3 Measurement of Biological Effect c2->c3 c4 Toxicity Assessment c3->c4

Caption: General experimental workflow for evaluating enzyme inhibitors.

cox2_pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Inhibition

Caption: Simplified COX-2 signaling pathway in inflammation.

ache_pathway Presynaptic Neuron Presynaptic Neuron Acetylcholine (ACh) Acetylcholine (ACh) Presynaptic Neuron->Acetylcholine (ACh) releases Synaptic Cleft Synaptic Cleft Acetylcholine (ACh)->Synaptic Cleft Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh)->Acetylcholinesterase (AChE) hydrolyzed by Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron ACh Receptors ACh Receptors Postsynaptic Neuron->ACh Receptors binds to Signal Transduction Signal Transduction ACh Receptors->Signal Transduction Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->Acetylcholinesterase (AChE) Inhibition

Caption: Acetylcholinesterase action in the synaptic cleft.

sdh_pathway cluster_tca Citric Acid Cycle cluster_etc Electron Transport Chain Succinate Succinate Complex II (SDH) Complex II (SDH) Succinate->Complex II (SDH) oxidized to Fumarate Ubiquinone (Q) Ubiquinone (Q) Complex II (SDH)->Ubiquinone (Q) reduces Complex III Complex III Ubiquinone (Q)->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c ATP Synthesis ATP Synthesis Complex III->ATP Synthesis Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 Complex IV->ATP Synthesis H2O H2O O2->H2O Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->Complex II (SDH) Inhibition

Caption: Role of Succinate Dehydrogenase (Complex II) in the ETC.

ca_pathway cluster_cell Tumor Cell CO2 + H2O CO2 + H2O CA IX CA IX CO2 + H2O->CA IX catalyzed by H+ + HCO3- H+ + HCO3- CA IX->H+ + HCO3- Intracellular pH Regulation Intracellular pH Regulation H+ + HCO3-->Intracellular pH Regulation Extracellular Acidosis Extracellular Acidosis H+ + HCO3-->Extracellular Acidosis H+ exported Cell Proliferation & Survival Cell Proliferation & Survival Intracellular pH Regulation->Cell Proliferation & Survival Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->CA IX Inhibition

Caption: Role of Carbonic Anhydrase IX in tumor pH regulation.

Conclusion

The compelling body of evidence highlights the significant potential of this compound derivatives as a versatile scaffold for the development of potent and selective enzyme inhibitors. The quantitative data demonstrates their efficacy against a range of therapeutic targets, in some cases surpassing the potency and selectivity of existing drugs. The detailed experimental protocols provide a solid foundation for researchers to further explore and optimize these compounds. The visualized signaling pathways offer a clear understanding of their mechanism of action and their potential impact on disease progression. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising class of enzyme inhibitors.

References

A Comparative Guide to the Structure-Activity Relationships of Phenylpyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpyrazole carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of various phenylpyrazole carboxylate derivatives across different therapeutic and agrochemical areas, supported by experimental data.

Antibacterial Activity

Phenylpyrazole carboxylates and their bioisosteres have been investigated as potential antibacterial agents, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.

Compound IDR Group VariationTarget BacteriaMIC (µg/mL)Reference
Series 1 Bacillus subtilis[1]
4g4-Cl-phenyl4[1]
4h4-F-phenyl32[1]
4d4-CH3-phenyl64[1]
2Unsubstituted Phenyl64[1]
4t2,4-di-Cl-phenyl64[1]
Series 2 Staphylococcus aureus (including MRSA)[2]
273-CF3-phenyl0.39[2]
293,5-bis(CF3)-phenyl0.25[2]
Series 3 Methicillin-resistant S. aureus (MRSA-US300)[3]
10Thiazole derivative8[3]
12Phenylthiazole derivative16[3]
Series 4 Escherichia coli[2]
121,3-diphenyl pyrazole1[2]
18Imidazo-pyridine substituted<1 (MBC)[2]

The antibacterial activity of the phenylpyrazole derivatives was determined using the broth microdilution method.[1][3]

  • Bacterial Strains: Target bacterial strains were cultured on Mueller-Hinton (MH) agar plates.[1]

  • Inoculum Preparation: A bacterial suspension was prepared and adjusted to a concentration of 5 × 10^5 CFU/mL in sterile saline.[1]

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial Dilution: The stock solutions were serially diluted in MH broth in 96-well plates to achieve a range of concentrations (e.g., 0.25 to 128 µg/mL).[1]

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 16-20 hours.[1]

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[3]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (MH Agar) start->bacterial_culture compound_prep Compound Stock (in DMSO) start->compound_prep inoculum_prep Inoculum Preparation (5x10^5 CFU/mL) bacterial_culture->inoculum_prep inoculation Inoculation inoculum_prep->inoculation serial_dilution Serial Dilution (in 96-well plate) compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 16-20h) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-Inflammatory Activity

Certain phenylpyrazole derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of p38α mitogen-activated protein kinase (MAPK).

Compound IDR Group Variationp38α MAPK Inhibition IC50 (µmol/L)In vivo Anti-inflammatory Activity (% inhibition)Reference
3c4-Cl-phenyl0.03780.93[4]
3a2-Cl-phenyl0.039-[4]
3b3-Cl-phenyl0.039-[4]
3g4-Br-phenyl0.042-[4]
SB 203580Reference0.043-[4]
3e4-F-phenyl0.048-[4]
3h4-NO2-phenyl0.067-[4]
DiclofenacReference-81.72[4]

This in vivo assay evaluates the anti-inflammatory activity of the compounds.[4]

  • Animals: Wistar albino rats are used for the experiment.

  • Compound Administration: The test compounds and a reference drug (e.g., diclofenac sodium) are administered orally at a specific dose (e.g., 10 mg/kg body weight).[4]

  • Induction of Inflammation: One hour after compound administration, a 0.1 mL of 1% w/v carrageenan solution is injected into the sub-plantar region of the rat's left hind paw.

  • Edema Measurement: The paw volume is measured at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.

p38_MAPK_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response stimuli LPS, Cytokines MKK3_6 MKK3/6 stimuli->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 p38_MAPK->MK2 TNFa_IL1b TNF-α, IL-1β Production MK2->TNFa_IL1b inhibitor Phenylpyrazole Carboxylates inhibitor->p38_MAPK

Caption: Inhibition of the p38 MAPK signaling pathway by phenylpyrazole carboxylates.

Anti-HIV Activity

Phenylpyrazole derivatives have been explored as potential anti-HIV agents, with some compounds showing promising inhibitory activity against HIV-1 replication.

Compound IDR Group VariationHIV-1 StrainIC50 (µM)Reference
5fPyrazole derivativeQ230.39[5]
5fPyrazole derivativeCAP2101.00[5]
4b3-benzoylbenzofuran precursorQ230.49[5]
4b3-benzoylbenzofuran precursorCAP2100.12[5]
cN'-nicotinoyl-2-pyrazolineIIIB5.7[6]
cN'-nicotinoyl-2-pyrazolineROD7.0[6]

This assay determines the ability of compounds to inhibit HIV-1 replication in a cell-based model.[7]

  • Cell Line: A suitable cell line, such as CEM-GFP cells, is used.[7]

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for 2 hours at 37°C.[7]

  • Viral Infection: A known amount of HIV-1 (e.g., NL4-3 strain) is added to the cell cultures. The adsorption period is typically 3 hours at 37°C.[7]

  • Incubation: The infected cells are incubated for a period of time (e.g., 72 hours) to allow for viral replication.[7]

  • Quantification of Viral Replication: The extent of viral replication is quantified. This can be done by measuring the expression of a reporter gene like Green Fluorescent Protein (GFP) using flow cytometry or by quantifying the amount of viral p24 antigen in the cell supernatant using an ELISA.[7]

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

SAR_Anti_HIV cluster_core Core Structure cluster_modifications Structural Modifications cluster_activity Biological Activity cluster_mechanism Mechanism of Action core Phenylpyrazole substituents Substituents on Phenyl Ring core->substituents heterocycles Fusion with other Heterocycles core->heterocycles activity Anti-HIV Activity (IC50) substituents->activity heterocycles->activity mechanism Inhibition of: - Reverse Transcriptase - Viral Entry - Protease activity->mechanism GABA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_effect Physiological Effect gaba_release GABA Release gaba_receptor GABA Receptor (Chloride Channel) gaba_release->gaba_receptor hyperpolarization Hyperpolarization (Inhibition) gaba_receptor->hyperpolarization hyperexcitation Hyperexcitation and Paralysis gaba_receptor->hyperexcitation normal_function Normal Neuronal Function hyperpolarization->normal_function inhibitor Phenylpyrazole Insecticide inhibitor->gaba_receptor

References

A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole scaffolds, the choice of heating method is a critical determinant of efficiency, yield, and reaction time. This guide provides an objective comparison of conventional reflux heating and modern microwave-assisted synthesis, supported by experimental data and detailed protocols to inform methodological selection.

At a Glance: Key Performance Metrics

Microwave-assisted organic synthesis (MAOS) consistently demonstrates significant advantages over conventional heating methods in the synthesis of pyrazoles. The primary benefits include drastically reduced reaction times, and in many cases, improved yields.

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference(s)
Reaction Time Hours (typically 2-12 h)Minutes (typically 1-15 min)[1][2]
Yield Good to Excellent (typically 70-90%)Often higher than conventional (typically 80-98%)[1][3]
Temperature Boiling point of the solvent (e.g., ~78°C for Ethanol, ~118°C for Acetic Acid)Precisely controlled, can reach higher temperatures than solvent boiling point due to localized superheating (e.g., 60-150°C)[4][5]
Energy Consumption High, due to prolonged heatingLow, due to short reaction times and direct heating of reactants[6][7]
Solvent Usage Often requires larger volumes of solventCan often be performed with reduced solvent volumes or under solvent-free conditions[1][6]

The Underpinnings of Pyrazole Synthesis: The Knorr Reaction

A cornerstone in the synthesis of pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883. This reaction involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine or its derivative.[8] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The general mechanism can be visualized as follows:

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols: A Side-by-Side Comparison

To illustrate the practical differences between the two heating methods, detailed experimental protocols for the synthesis of pyrazole derivatives are provided below.

Synthesis of Phenyl-1H-pyrazoles[3]

Conventional Heating Method:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate 1,3-dicarbonyl compound (1 mmol) and phenylhydrazine hydrochloride (1.2 mmol) in glacial acetic acid (10 mL).

  • Heating: Heat the reaction mixture at 75°C for 2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure phenyl-1H-pyrazole.

Microwave-Assisted Method:

  • Reaction Setup: In a sealed microwave vial, mix the appropriate 1,3-dicarbonyl compound (1 mmol) and phenylhydrazine hydrochloride (1.2 mmol) in glacial acetic acid (5 mL).

  • Irradiation: Place the vial in a microwave reactor and irradiate at 60°C for 5 minutes with a power of 50 W.

  • Work-up: After cooling, pour the mixture into ice-water (25 mL).

  • Isolation: Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol.

Synthesis of Pyrazolines from Chalcones[2]

Conventional Reflux Method:

  • Reaction Setup: Dissolve the chalcone (7.20 mmol) in a 250 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate dropwise to the solution.

  • Heating: Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Collect the crude product by filtration and recrystallize from ethanol.

Microwave-Assisted Method:

  • Reaction Setup: In a sealed microwave tube, add the chalcone (7.20 mmol) and hydrazine hydrate (0.36 ml, 7.20 mmol).

  • Irradiation: Irradiate the mixture in a microwave oven for 1-3 minutes.

  • Monitoring: Monitor the completion of the reaction by TLC.

  • Isolation: Cool the resulting mixture to ambient temperature to yield the crude compound.

  • Purification: Recrystallize the crude product from ethanol to afford the pure 3-(5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one.

Visualizing the Workflow: A Process Comparison

The following diagrams illustrate the generalized workflows for pyrazole synthesis using conventional heating and microwave irradiation, highlighting the streamlined nature of the microwave-assisted approach.

Conventional_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants & Solvent in Flask B Set up Reflux Apparatus A->B C Heat to Reflux (Hours) B->C D Monitor by TLC C->D E Cool Reaction Mixture D->E Reaction Complete F Precipitate/Extract Product E->F G Filter & Dry F->G H Recrystallize/Chromatography G->H

Caption: Generalized workflow for conventional pyrazole synthesis.

Microwave_Workflow cluster_prep_mw Preparation cluster_reaction_mw Reaction cluster_workup_mw Work-up & Purification A_mw Combine Reactants in Microwave Vial B_mw Seal Vial & Place in Microwave Reactor A_mw->B_mw C_mw Irradiate (Minutes) B_mw->C_mw D_mw Cool Vial C_mw->D_mw Reaction Complete E_mw Precipitate/Extract Product D_mw->E_mw F_mw Filter & Dry E_mw->F_mw G_mw Recrystallize (if needed) F_mw->G_mw

Caption: Streamlined workflow for microwave-assisted pyrazole synthesis.

Conclusion

The evidence strongly supports the adoption of microwave-assisted techniques for the synthesis of pyrazole derivatives. The significant reduction in reaction time, coupled with often improved yields and a more environmentally friendly profile due to reduced energy and solvent consumption, makes MAOS an attractive and efficient alternative to conventional heating methods.[3][6][7] For laboratories focused on high-throughput screening and rapid lead optimization in drug discovery, the benefits of microwave-assisted synthesis are particularly compelling.

References

A Comparative Guide to the Cytotoxicity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In recent years, novel pyrazole-containing compounds have emerged as promising candidates in oncology research, exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of selected novel pyrazole compounds, detailing their mechanisms of action and the experimental protocols used for their evaluation.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of several recently developed pyrazole compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound ClassSpecific CompoundTarget Cancer Cell LineIC50 (µM)Cytotoxicity AssayReference
Indolo-pyrazole-thiazolidinoneCompound 6c SK-MEL-28 (Melanoma)3.46MTT[1]
Pyrazole-Benzothiazole HybridCompound 25 HT29 (Colon)3.17Not Specified[2]
PC3 (Prostate)6.77Not Specified[2]
A549 (Lung)Not SpecifiedNot Specified[2]
U87MG (Glioblastoma)Not SpecifiedNot Specified[2]
Pyrazolo[1,5-a]pyrimidineCompound 8 Average over 5 cell lines0.0248Not Specified[3]
Compound 9 Average over 5 cell lines0.028Not Specified[3]
Thieno[2,3-c]pyrazole DerivativeTpz-1 HL-60 (Leukemia)0.95 (24h)DNS[4]
CCRF-CEM (Leukemia)0.19 (24h)DNS[4]
Pyrazole DerivativePTA-1 Jurkat (Leukemia)0.32 (48h)DNS[3][5]
MDA-MB-231 (Breast)1.25 (72h)DNS[3][5]

*HeLa, MCF7, A549, HCT116, and B16F10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for common cytotoxicity assays used in the evaluation of the featured pyrazole compounds.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow plate_cells Plate cells in 96-well plate incubate1 Incubate (24h) plate_cells->incubate1 add_compound Add pyrazole compound incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins.

Workflow for SRB Assay

SRB_Workflow cluster_workflow SRB Assay Workflow plate_cells Plate cells in 96-well plate incubate1 Incubate (24h) plate_cells->incubate1 add_compound Add pyrazole compound incubate1->add_compound incubate2 Incubate (48h) add_compound->incubate2 fix_cells Fix cells with TCA incubate2->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash with acetic acid stain_cells->wash_cells solubilize_dye Solubilize dye with Tris buffer wash_cells->solubilize_dye read_absorbance Read absorbance (510 nm) solubilize_dye->read_absorbance

Caption: A generalized workflow for determining cytotoxicity using the SRB assay.

Detailed Steps:

  • Cell Seeding: Plate cells as described for the MTT assay.

  • Compound Treatment: Treat cells with the pyrazole compound for the desired duration.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

Mechanisms of Action and Signaling Pathways

Novel pyrazole compounds exert their cytotoxic effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Tubulin Polymerization

Several potent pyrazole derivatives, including Compound 6c and PTA-1 , function as tubulin polymerization inhibitors.[1][3][5] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3][5]

Tubulin Polymerization and its Inhibition

Tubulin_Pathway cluster_pathway Tubulin Polymerization Pathway Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle CellDivision Cell Division Spindle->CellDivision Pyrazole Pyrazole Compound (e.g., PTA-1, Cmpd 6c) Pyrazole->Block Block->Microtubule

Caption: Inhibition of microtubule formation by pyrazole compounds.

EGFR Signaling Pathway Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the EGFR kinase domain, these pyrazole compounds prevent its autophosphorylation and the subsequent activation of pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR Signaling Cascade and Inhibition

EGFR_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole Pyrazolo[1,5-a]pyrimidine Pyrazole->Block Block->EGFR

Caption: Pyrazolo[1,5-a]pyrimidines block EGFR signaling.

VEGFR-2 Signaling Pathway Inhibition

The pyrazole-benzothiazole hybrid, Compound 25 , demonstrates potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 by this class of pyrazoles blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

VEGFR-2 Signaling Cascade and Inhibition

VEGFR2_Pathway cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis Pyrazole Pyrazole-Benzothiazole Hybrid (Cmpd 25) Pyrazole->Block Block->VEGFR2

Caption: Inhibition of VEGFR-2 signaling by a pyrazole-benzothiazole hybrid.

Cyclin-Dependent Kinase (CDK) Inhibition

Certain pyrazolo[1,5-a]pyrimidines are also effective inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2. CDKs are essential for the regulation of the cell cycle. By inhibiting CDKs, these compounds prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M transitions, and subsequent apoptosis.

CDK-Mediated Cell Cycle Regulation and Inhibition

CDK_Pathway cluster_pathway CDK Signaling Pathway Cyclin Cyclins CDK CDK1/2 Cyclin->CDK Rb Rb Phosphorylation CDK->Rb E2F E2F Release Rb->E2F CellCycle Cell Cycle Progression E2F->CellCycle Pyrazole Pyrazolo[1,5-a]pyrimidine Pyrazole->Block Block->CDK

Caption: Pyrazolo[1,5-a]pyrimidines induce cell cycle arrest via CDK inhibition.

Conclusion

Novel pyrazole compounds represent a diverse and promising class of potential anticancer agents. Their cytotoxicity is often attributed to the targeted inhibition of key cellular processes and signaling pathways that are dysregulated in cancer. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate the potential of these and other emerging pyrazole derivatives in the ongoing development of new cancer therapeutics. Further in-depth studies are warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of these promising compounds.

References

A Comparative Guide to the In Vitro Antimicrobial Properties of Pyrazole Esters and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole and its derivatives represent a significant class of five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1][2] Their versatile scaffold allows for a wide range of chemical modifications, leading to a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and notably, antimicrobial properties.[3][4] The rise of multidrug-resistant (MDR) pathogens necessitates the urgent development of novel antimicrobial agents. Pyrazole esters and related derivatives have emerged as a promising area of research, with numerous studies demonstrating their potential to inhibit the growth of various pathogenic bacteria and fungi.[5][6]

This guide provides a comparative overview of the in vitro antimicrobial performance of recently developed pyrazole derivatives. It summarizes key quantitative data from various studies, details the experimental protocols used for their evaluation, and presents visual workflows to aid researchers, scientists, and drug development professionals in this field.

Comparative Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is typically quantified using two primary metrics: the Zone of Inhibition in agar diffusion assays and the Minimum Inhibitory Concentration (MIC) in broth dilution assays. The following tables compile data from several studies to facilitate a comparison of different pyrazole structures against a range of microbial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate higher potency. The data reveals that specific substitutions, such as triazole, thiazole, and hydrazone moieties, can lead to exceptionally potent antimicrobial activity, in some cases surpassing that of standard antibiotics.[2][5][7]

Pyrazole Derivative/Compound IDTarget MicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
Triazole-Pyrazole Ester (4d) Staphylococcus aureus (Gram +)4Ciprofloxacin-[5][8]
Listeria monocytogenes (Gram +)2Ciprofloxacin-[5]
Escherichia coli (Gram -)4Ciprofloxacin-[5]
Salmonella gallinarum (Gram -)0.5Ciprofloxacin-[5]
Thiophene-Pyrazole (7b) Gram-positive & Gram-negative bacteria0.22 - 0.25Ciprofloxacin-[7]
Pyrazole Hydrazone (3) Escherichia coli (Gram -)0.25Ciprofloxacin0.5[9]
Pyrazole Hydrazone (4) Streptococcus epidermidis (Gram +)0.25Ciprofloxacin4[9]
N-Benzoic acid pyrazole hydrazone (3) Acinetobacter baumannii (Gram -)4--[6]
Pyrazole Hydrazone (21a) Staphylococcus aureus (Gram +)62.5Chloramphenicol125[2]
Bacillus subtilis (Gram +)62.5Chloramphenicol125[2]
Aspergillus niger (Fungus)2.9Clotrimazole7.8[2]
Candida albicans (Fungus)7.8Clotrimazole7.8[2]
Table 2: Zone of Inhibition for Pyrazole Derivatives

The agar diffusion method provides a qualitative or semi-quantitative measure of antimicrobial activity. A larger diameter of the zone of inhibition (the area around the test compound where no microbial growth occurs) corresponds to greater antimicrobial potency.

Pyrazole Derivative/Compound IDTarget MicroorganismZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)Reference
Thiazol-4-one/Thiophene Pyrazoles (4a, 5a, 7b, 10, 13) Bacterial Pathogens25 - 33Ciprofloxacin-[7]
Fungal Pathogens28 - 32Ketoconazole-[7]
Pyrazole Hydrazone (21a) Staphylococcus aureus (Gram +)22Chloramphenicol25[2]
Bacillus subtilis (Gram +)30Chloramphenicol28[2]
Escherichia coli (Gram -)27Chloramphenicol30[2]
Aspergillus niger (Fungus)35Clotrimazole30[2]
Pyrazole Derivatives (4a, 4b, 4e, 4j) Pseudomonas aeruginosa (Gram -)14 - 25Amoxicillin10[10]

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation and comparison of antimicrobial compounds. The two most common in vitro methods cited in the literature for pyrazole esters are the Agar Well/Disc Diffusion method and the Broth Microdilution method.[7][11]

Agar Well/Disc Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity. It relies on the diffusion of the test compound from a well or a paper disc into an agar medium previously inoculated with a specific microorganism.[10][12]

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared to ensure a uniform cell density.[10]

  • Plate Inoculation: The surface of a sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate is uniformly swabbed with the prepared inoculum.[9][13]

  • Compound Application: Sterile wells are punched into the agar, or paper discs impregnated with the test compound at a known concentration are placed on the agar surface.[12][13]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).[7][14]

  • Measurement: Following incubation, the diameter of the clear zone of growth inhibition around each well or disc is measured in millimeters (mm).

Agar_Diffusion_Workflow A Prepare Standardized Microbial Inoculum (0.5 McFarland) B Uniformly Swab Inoculum onto Agar Plate A->B C Create Wells or Place Impregnated Discs on Agar B->C D Add Pyrazole Ester Solution (and Controls) to Wells/Discs C->D E Incubate Plate at Optimal Temperature and Time (e.g., 37°C for 24h) D->E F Measure Diameter of the Zone of Inhibition (mm) E->F Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Perform Two-Fold Serial Dilutions of Pyrazole Ester in a 96-Well Plate C Add Inoculum to Each Well (Final concentration ~5x10^5 CFU/mL) A->C B Prepare Standardized Microbial Inoculum B->C D Incubate the 96-Well Plate (e.g., 37°C for 18-24h) C->D E Visually Inspect for Turbidity (Microbial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F Drug_Discovery_Logic cluster_synthesis Chemistry cluster_screening In Vitro Screening cluster_evaluation Lead Identification S Design & Synthesis of Novel Pyrazole Ester Derivatives C Structural Characterization (NMR, IR, Mass Spec) S->C Z Primary Screening (Agar Diffusion Method) C->Z M Quantitative Analysis (MIC Determination) Z->M L Identify Potent Compounds (Low MIC, Large Zone of Inhibition) M->L T Further Studies (Toxicity, Mechanism of Action) L->T

References

Assessing the Purity of Synthesized Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for determining the purity of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate, a key heterocyclic building block. The following sections present detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection of the most suitable analytical strategy.

Introduction to Purity Assessment

The synthesis of this compound, commonly achieved through the reaction of ethyl acetoacetate and phenylhydrazine, can result in various process-related impurities.[1][2] These may include unreacted starting materials, by-products from side reactions, and degradation products. Accurate and precise quantification of these impurities is critical to ensure the safety and efficacy of the final drug product. While HPLC is a widely adopted technique for purity analysis, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer orthogonal approaches with distinct advantages.

Comparison of Analytical Techniques

A multi-faceted approach to purity determination provides the most robust and reliable results. The choice of technique depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the desired level of structural information.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection and identification.Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[3]
Applicability Broadly applicable to a wide range of non-volatile and thermally labile compounds.[4]Suitable for volatile and semi-volatile compounds that are thermally stable.[5]Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F).[3]
Sensitivity High (typically ppm to ppb levels).Very high, especially for volatile organic compounds.Generally lower than chromatographic methods, but can be improved with high-field instruments.
Specificity High, especially when coupled with a diode array detector (DAD) or mass spectrometer (LC-MS).[6]Very high, provides structural information from mass fragmentation patterns.[5]High, provides detailed structural information, enabling isomer differentiation.
Quantification Requires a reference standard for each impurity for accurate quantification.Requires a reference standard for accurate quantification.Can provide absolute quantification without a specific reference standard for the analyte (using an internal calibrant).[7]
Sample Throughput Moderate to high, amenable to automation.Moderate, sample preparation can be more involved.Lower, but can provide comprehensive information from a single experiment.
Destructive YesYesNo

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. The following are representative protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.

This Reverse-Phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and its potential process-related impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Trifluoroacetic acid in water (B).

    • Gradient Program:

      • 0-5 min: 40% A

      • 5-20 min: 40% to 80% A

      • 20-25 min: 80% A

      • 25.1-30 min: 40% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 237 nm.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

  • Validation Parameters: The method should be validated according to ICH guidelines for accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[8]

This protocol is suitable for the analysis of volatile and semi-volatile impurities in the synthesized product.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Inlet Temperature: 250 °C.[5]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 10 minutes at 280 °C.

  • Injection Mode: Split (e.g., 20:1).[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

This protocol provides a method for the absolute purity determination of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized compound into an NMR tube.

    • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.75 mL).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison between the analytical techniques, the following diagrams are provided.

HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect DAD Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Comparison of Analytical Techniques for Purity cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR hplc_adv Advantages: - Broad applicability - High sensitivity - Automated hplc_dis Disadvantages: - Requires reference standards - Destructive gcms_adv Advantages: - High specificity - Structural information - Excellent for volatiles gcms_dis Disadvantages: - Limited to thermally stable  and volatile compounds - Destructive qnmr_adv Advantages: - Absolute quantification - Non-destructive - Detailed structural info qnmr_dis Disadvantages: - Lower sensitivity - Requires specialized expertise compound Ethyl 3-methyl-1-phenyl- pyrazole-5-carboxylate compound->hplc_adv Purity Assessment compound->gcms_adv Impurity ID compound->qnmr_adv Absolute Purity

Caption: Logical Comparison of Analytical Methods.

Conclusion

The selection of an appropriate analytical technique for assessing the purity of synthesized this compound is a critical decision for researchers and drug development professionals. HPLC stands out as a versatile and sensitive method, making it a workhorse for routine quality control.[10] GC-MS is an invaluable tool for the identification and quantification of volatile impurities, providing a high degree of structural information.[5] qNMR offers the distinct advantage of absolute purity determination without the need for a specific reference standard for the analyte, serving as a powerful orthogonal technique.[7] For a comprehensive and robust purity assessment, a combination of these methods is often the most effective strategy, ensuring the quality, safety, and efficacy of the synthesized compound.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate (CAS No. 81153-63-1) was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.[1]

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.

Inferred Hazard Profile of this compound

Due to the absence of a specific SDS, the hazard profile has been inferred from analogous pyrazole compounds. This "worst-case" approach ensures a high margin of safety.

Hazard CategoryFinding from Structurally Similar Pyrazole Derivatives
Acute Oral Toxicity May be harmful if swallowed.
Skin Irritation/Corrosion May cause skin irritation.
Eye Irritation/Damage May cause serious eye irritation.
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects. Should not be released into the environment.[2]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[2]

Standard Operating Procedure for Disposal

This procedure outlines the recommended steps for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Standard laboratory coat or chemical-resistant apron.

  • Nitrile gloves (inspect for integrity before use).

  • Chemical safety goggles or a face shield.

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step to prevent accidental chemical reactions and ensure compliant disposal.[3]

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3]

    • Do not mix this waste with other incompatible waste streams. Check with your institution's EHS for specific guidance on solvent compatibility.

  • Empty Containers:

    • Containers that held this compound should be triple-rinsed with a suitable solvent.[4]

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5] Subsequent rinsate may also need to be collected, depending on local regulations.

    • After triple-rinsing, deface the original label, and dispose of the container as regular trash or recycling, as per your institution's policy.[6]

Step 3: Waste Container Labeling

All hazardous waste containers must be properly labeled from the moment waste is first added.[6] Use your institution's hazardous waste tags, which should include:[7]

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound" and any solvents. Abbreviations and chemical formulas are generally not permitted.[7]

  • The approximate quantity or concentration of each component.

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the principal investigator or laboratory supervisor.

  • The specific location (building and room number).

  • Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

Step 4: Waste Storage
  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1]

  • This area should be well-ventilated and away from incompatible materials.[1]

  • Ensure the container is kept closed except when adding waste.[8]

  • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[5]

Step 5: Arranging for Disposal
  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting an online or paper request to the EHS department.[1]

  • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[9]

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, often through high-temperature incineration.[1]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][5]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal A Assess Hazards (Assume Irritant & Environmentally Hazardous) B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C F Triple-rinse empty containers. Collect first rinsate as hazardous waste. B->F Empty Container D Collect in Labeled Solid Waste Container C->D Solid E Collect in Labeled Liquid Waste Container C->E Liquid G Store sealed container in designated hazardous waste area with secondary containment. D->G E->G F->E Dispose of rinsate H Submit Waste Pickup Request to EHS Department G->H I Professional Disposal (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate. The following procedures are based on the safety profiles of structurally related pyrazole derivatives and are intended to ensure the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar chemical structures.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[1][2]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.[1]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.[1]
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[1]
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4]

Operational Plan: Handling and Experimental Workflow

A systematic approach to handling this compound is critical for maintaining a safe research environment. The following workflow outlines the key steps for safe handling and experimentation.

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep1 Don all required PPE prep2 Prepare work area in a certified chemical fume hood prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 exp1 Carefully weigh the required amount of the compound prep3->exp1 Proceed to experiment exp2 Dissolve the compound in the appropriate solvent exp1->exp2 exp3 Conduct the chemical reaction within the fume hood exp2->exp3 exp4 Monitor the reaction as per the experimental protocol exp3->exp4 clean1 Quench the reaction and work-up as required exp4->clean1 Initiate cleanup clean2 Properly label and store all products clean1->clean2 clean3 Decontaminate all glassware and equipment clean2->clean3 disp1 Segregate waste into appropriate containers (solid, liquid, sharps) clean3->disp1 Manage waste disp2 Dispose of waste according to institutional and local regulations disp1->disp2

Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Unused or contaminated solid material should be collected in a designated, sealed, and properly labeled container.

    • Liquid Waste : Solutions containing this compound should be collected in a sealed, labeled, and chemical-resistant container. Do not mix with incompatible waste streams.

    • Contaminated Materials : Used PPE, such as gloves and disposable lab coats, should be disposed of as hazardous waste.

  • Disposal Method : All waste must be disposed of through a licensed professional waste disposal service.[3] Follow all federal, state, and local environmental regulations for the disposal of chemical waste.[3] Do not dispose of down the drain or in regular trash.[5]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[3][6] If skin irritation occurs, seek medical attention.[3][7] Remove contaminated clothing.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[3][6]

  • Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration.[5] Seek medical attention if you feel unwell.[3][9]

  • Ingestion : Do NOT induce vomiting.[3][6] Rinse mouth with water.[5][8] Call a poison control center or doctor immediately for treatment advice.[6][8]

Always have the Safety Data Sheet (SDS) for a similar compound readily available when working with this compound to provide to emergency responders.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.